(3-Amino-4-hydroxyphenyl)acetic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-amino-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKIUFHHMUPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363023 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38196-08-6 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-Amino-4-hydroxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a robust, proposed synthesis protocol for (3-Amino-4-hydroxyphenyl)acetic acid. While direct, published protocols for this specific molecule are scarce, a reliable two-step pathway can be established based on well-documented organic chemistry transformations of analogous compounds. This document outlines the proposed reaction scheme, provides detailed experimental methodologies, and presents all quantitative data in a structured format for clarity and reproducibility.
Proposed Synthesis Pathway
The recommended synthesis of this compound begins with the commercially available precursor, 4-hydroxyphenylacetic acid. The synthesis involves two primary transformations: electrophilic aromatic substitution to introduce a nitro group, followed by the reduction of this group to the desired amine.
The overall pathway is as follows:
-
Nitration: 4-Hydroxyphenylacetic acid is nitrated to form the intermediate, 4-hydroxy-3-nitrophenylacetic acid. The hydroxyl group on the aromatic ring directs the incoming nitro group to the ortho position.[1][2]
-
Reduction: The nitro group of 4-hydroxy-3-nitrophenylacetic acid is subsequently reduced to an amino group, yielding the final product, this compound.[3][4]
Data Presentation: Synthesis Parameters
The following table summarizes the key reactants, reagents, and conditions for the proposed synthesis pathway.
| Step | Starting Material | Product | Key Reagents & Solvents | Reaction Conditions |
| 1 | 4-Hydroxyphenylacetic acid | 4-Hydroxy-3-nitrophenylacetic acid[5][6] | Nitric Acid (HNO₃), Glacial Acetic Acid | Controlled, low temperature |
| 2 | 4-Hydroxy-3-nitrophenylacetic acid | This compound[7] | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol | Ultrasonic irradiation or reflux |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.
Protocol 1: Synthesis of 4-Hydroxy-3-nitrophenylacetic acid (Nitration)
This protocol is based on standard procedures for the nitration of activated aromatic rings.[1][2]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.
-
Addition of Nitrating Agent: While maintaining a low temperature (0-5 °C), slowly add a solution of nitric acid, typically dropwise, to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
Isolation and Purification: The solid precipitate, 4-hydroxy-3-nitrophenylacetic acid, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.
Protocol 2: Synthesis of this compound (Reduction)
This procedure is adapted from established methods for the reduction of aromatic nitro compounds using tin(II) chloride, which is known for its mildness and selectivity.[8][9][10]
-
Reaction Setup: To a solution of 4-hydroxy-3-nitrophenylacetic acid (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 5-10 equivalents).
-
Reaction Conditions: The reaction mixture is exposed to ultrasonic irradiation at approximately 30 °C for 2-3 hours or, alternatively, heated to reflux.[8] The reaction should be monitored by TLC for the disappearance of the nitro-intermediate.
-
Solvent Removal: Once the reaction is complete, the solvent (ethanol) is removed under reduced pressure using a rotary evaporator.
-
Workup and Isolation: The crude residue is partitioned between ethyl acetate and an aqueous basic solution (e.g., 2M KOH) to remove the tin salts.[8] The aqueous layer is then carefully neutralized with an acid (e.g., HCl) to a pH that precipitates the amphoteric amino acid product.
-
Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.
Related Biological Pathways
While this compound is not a central metabolite, the structurally related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is a key product in the metabolic degradation of the neurotransmitter dopamine. Understanding this pathway provides context for the biological relevance of related catechol compounds. Dopamine is metabolized by two primary enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
References
- 1. Solved Experiment 6: Nitration of 4-hydroxyphenylacetic | Chegg.com [chegg.com]
- 2. chegg.com [chegg.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3-nitrophenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. scispace.com [scispace.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Chemical and physical properties of (3-Amino-4-hydroxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-4-hydroxyphenyl)acetic acid, a molecule of significant interest in medicinal chemistry, presents a unique combination of structural features that lend themselves to a variety of potential applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological significance. The information is curated to support researchers and drug development professionals in their endeavors to unlock the full potential of this compound.
Chemical and Physical Properties
This compound, with the chemical formula C₈H₉NO₃, is a substituted aromatic amino acid. Its structure consists of a phenyl ring functionalized with a hydroxyl group, an amino group, and an acetic acid moiety. These functional groups are key to its chemical reactivity and physical characteristics.
Structure and Identification
-
IUPAC Name: 2-(3-amino-4-hydroxyphenyl)acetic acid[1]
-
Canonical SMILES: C1=CC(=C(C=C1CC(=O)O)N)O[1]
-
InChI Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, specific experimental values for the target compound are limited. Therefore, some of the data presented are predicted values and should be considered with this in mind.
| Property | Value | Source |
| Melting Point | Not available (n/a) | [3][4] |
| Boiling Point | Not available (n/a) | [3][4] |
| Solubility | Water: Predicted to be soluble. DMSO: Soluble. | General chemical knowledge |
| pKa (acidic) | Predicted ~4 (Carboxylic acid) | Predicted based on similar structures |
| pKa (basic) | Predicted ~5 (Amino group), ~10 (Phenolic hydroxyl) | Predicted based on similar structures |
Note: The lack of a definitive experimental melting point from multiple sources suggests that the compound may decompose upon heating. Solubility is predicted based on the presence of polar functional groups. The pKa values are estimations based on the functional groups present and values for similar molecules. Experimental determination of these properties is highly recommended for any quantitative studies.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:
-
O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): Strong, broad band around 1700-1725 cm⁻¹
-
C-O stretch (phenol and carboxylic acid): Bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 168.17. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 166.15.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide generalized procedures based on established chemical principles and methods for similar compounds.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from the synthesis of the related compound, 3-amino-4-hydroxybenzoic acid. This multi-step synthesis involves nitration followed by reduction.
Workflow for a Potential Synthesis:
Caption: A potential synthetic pathway for this compound.
Detailed Protocol (Hypothetical):
-
Nitration of 4-Hydroxyphenylacetic acid:
-
Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product (4-hydroxy-3-nitrophenylacetic acid).
-
Filter, wash with cold water, and dry the product.
-
-
Reduction of 4-Hydroxy-3-nitrophenylacetic acid:
-
Suspend the nitrated product in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.[5] Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) can be employed.[6]
-
If using SnCl₂/HCl, heat the reaction mixture to reflux and monitor by TLC.[5]
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark container.[7]
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Tyrosinase Inhibition Assay
The potential of this compound to inhibit tyrosinase, a key enzyme in melanin synthesis, can be assessed spectrophotometrically.[9][10]
Experimental Workflow:
Caption: Workflow for the tyrosinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.
-
Prepare a stock solution of L-DOPA (substrate) in the phosphate buffer. This should be made fresh.[9]
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
Prepare a positive control solution (e.g., kojic acid).[9]
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions, buffer, and tyrosinase solution.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Monitor the change in absorbance at 475-492 nm over time using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ value for the compound.
-
Biological Activity and Potential Applications
While direct studies on the biological activity of this compound are limited, the structural motifs present in the molecule suggest several areas of potential interest for drug development and research.
Antioxidant and Anti-inflammatory Potential
The phenolic hydroxyl group is a well-known feature of many antioxidant compounds. It can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[11] Derivatives of hydroxyphenylacetic acid have demonstrated antioxidant and anti-inflammatory properties, suggesting that this compound may also possess such activities.[8][12] Further investigation into its ability to modulate inflammatory pathways is warranted.
Enzyme Inhibition
The structural similarity of this compound to tyrosine suggests that it could be an inhibitor of enzymes that utilize tyrosine as a substrate. One such enzyme is tyrosinase, which is involved in melanin production. Inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[10]
Precursor for Bioactive Molecules
This compound can serve as a valuable building block for the synthesis of more complex molecules with desired biological activities. The presence of three reactive functional groups—amino, hydroxyl, and carboxylic acid—allows for a wide range of chemical modifications to create libraries of novel compounds for drug discovery screening.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. This technical guide has summarized its known chemical and physical properties and provided detailed, albeit generalized, experimental protocols for its synthesis and analysis. The lack of extensive experimental data in the public domain highlights the need for further research to fully characterize this molecule. Its potential as an antioxidant, enzyme inhibitor, and a versatile synthetic precursor makes it a promising candidate for future investigations. The methodologies and data presented herein provide a solid foundation for researchers to build upon in their exploration of this compound and its derivatives.
References
- 1. This compound | C8H9NO3 | CID 1473103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. marinebiology.pt [marinebiology.pt]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tyrosinase inhibition assay [bio-protocol.org]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of (3-Amino-4-hydroxyphenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of (3-Amino-4-hydroxyphenyl)acetic acid derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. This document synthesizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support further drug discovery and development efforts.
Core Synthesis and Derivatization
This compound serves as a versatile scaffold for the synthesis of a diverse range of biologically active derivatives. The primary synthetic routes involve the modification of the amino and carboxylic acid functional groups to introduce various heterocyclic and aromatic moieties.
A common synthetic strategy begins with the reaction of 4-aminophenol with acrylic acid or its esters to yield N-(4-hydroxyphenyl)-β-alanine derivatives. These intermediates can then be converted to hydrazides, which serve as key building blocks for the introduction of further diversity through condensation reactions with various aldehydes and ketones.[1][2]
Below is a generalized workflow for the synthesis of these derivatives.
References
An In-depth Technical Guide to (3-Amino-4-hydroxyphenyl)acetic Acid Structural Analogs and Their Functions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of (3-Amino-4-hydroxyphenyl)acetic acid, focusing on their synthesis, biological functions, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.
Introduction
This compound is a tyrosine analog featuring both amino acid and phenolic characteristics. Its structural scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its synthetic versatility and the diverse biological activities exhibited by its derivatives. The presence of the phenolic hydroxyl group and the amino group allows for a wide range of chemical modifications, leading to the development of novel compounds with potential therapeutic applications in various fields, including oncology, infectious diseases, and neuroprotection. Numerous compounds incorporating the phenolic (4-hydroxyphenyl) moiety have demonstrated potent biological activities and are found in FDA-approved drugs and investigational pharmaceuticals with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1]. The hydroxyl group's ability to participate in hydrogen bonding, oxidation, and nucleophilic substitutions allows for interaction with a wide array of biological targets[1].
This guide will delve into the key structural modifications of the this compound core and summarize their reported biological functions, with a focus on anticancer, antimicrobial, and antioxidant activities.
Structural Analogs and Their Synthesis
A significant class of structural analogs explored are the 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives. The synthesis of these compounds typically begins with the reaction of 4-aminophenol with acrylic acid or its esters.
A general synthetic route involves the reaction of 4-aminophenol with methyl acrylate in a suitable solvent like 2-propanol, or with acrylic acid in water under reflux conditions, to yield key intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester[2]. Further modifications, including hydrazinolysis to form hydrazides, and subsequent condensation with various aromatic or heterocyclic aldehydes, lead to a diverse library of hydrazone derivatives[3]. Other synthetic strategies involve the preparation of dihydrazides and their reaction with carbonyl compounds[2].
Beyond the propanoic acid derivatives, other structural modifications include the synthesis of coumarin derivatives from substituted p-amino-phenylacetic acid and o-hydroxybenzaldehyde via the Perkin reaction[4]. Additionally, the core structure has been incorporated into benzenesulfonamide derivatives, leading to compounds with different biological targets and activities[5][6][7].
Biological Functions and Quantitative Data
The structural analogs of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.
Anticancer Activity
Several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant, structure-dependent anticancer activity against various cancer cell lines, including A549 non-small cell lung cancer cells[8]. The introduction of different substituents on the core scaffold has been shown to modulate the cytotoxic effects. For instance, hydrazone derivatives bearing heterocyclic moieties have shown promising results[8].
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 12 (1-naphthyl substituent) | A549 | % Viability Reduction | 57.9% | [8] |
| 20 (2-furyl substituent) | A549 | % Viability Reduction | ~50% | [8] |
| 21 (oxime moiety) | A549 | IC50 | 5.42 µM | [9] |
| 22 (oxime moiety) | A549 | IC50 | 2.47 µM | [9] |
| 29 (4-NO2 phenyl substituent) | A549 | % Viability Reduction | 68.8% | [8] |
| 5e (coumarin derivative) | RA-FLS | IC50 | 1.78 µM | [4] |
| Compound 9 (benzenesulfonamide) | U-87 (Glioblastoma) | EC50 | >100 µM | [6] |
| Compound 9 (benzenesulfonamide) | MDA-MB-231 (Breast) | EC50 | 38.7 µM | [6] |
| Compound 9 (benzenesulfonamide) | PPC-1 (Prostate) | EC50 | 35.6 µM | [6] |
Antimicrobial and Antifungal Activity
A number of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited potent, broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species[2]. The minimum inhibitory concentration (MIC) values highlight the structure-dependent nature of this activity, with certain hydrazones containing heterocyclic substituents showing the most significant effects[2].
| Compound ID | Pathogen | MIC (µg/mL) | Reference |
| 6 (dihydrazide) | E. coli AR-0001 | 64 | [2] |
| 6 (dihydrazide) | K. pneumoniae AR-003 | 64 | [2] |
| 6 (dihydrazide) | P. aeruginosa AR-1114 | 32 | [2] |
| 6 (dihydrazide) | A. baumannii AR-0273 | 32 | [2] |
| Hydrazones 14-16 | MRSA | 1 - 8 | [2] |
| Hydrazones 14-16 | Vancomycin-resistant E. faecalis | 0.5 - 2 | [2] |
| Hydrazones 14-16 | Gram-negative pathogens | 8 - 64 | [2] |
| Hydrazones 14-16 | Drug-resistant Candida species | 8 - 64 | [2] |
| Hydrazones 14-16 | Candida auris | 0.5 - 64 | [2] |
Antioxidant Activity
The phenolic hydroxyl group present in the this compound scaffold is a key contributor to the antioxidant properties of its derivatives. These compounds have been shown to possess potent radical scavenging activity, which is crucial for mitigating oxidative stress implicated in various diseases, including cancer[8]. The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | Assay | Activity Metric | Value | Reference |
| 20 (2-furyl substituent) | DPPH Radical Scavenging | Potent antioxidant | - | [8] |
Signaling Pathways
The anticancer effects of phenolic compounds, including analogs of this compound, are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most critical pathways are the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many human cancers, making it a prime target for anticancer therapies[10]. Phenolic compounds can interfere with this pathway at various levels.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound analogs.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers.
Caption: MAPK/ERK signaling pathway and potential points of inhibition by the studied analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings.
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazones
Materials:
-
4-aminophenol
-
Methyl acrylate or acrylic acid
-
2-Propanol or water
-
Hydrazine hydrate
-
Aromatic or heterocyclic aldehydes
-
Methanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: A mixture of 4-aminophenol and methyl acrylate is refluxed in 2-propanol to yield the ester intermediate[2].
-
Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from the previous step is treated with hydrazine hydrate in a suitable solvent and refluxed to produce the hydrazide[2].
-
Synthesis of Hydrazones: The synthesized hydrazide is dissolved in methanol, and an equimolar amount of the desired aromatic or heterocyclic aldehyde is added. The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to obtain the pure hydrazone derivative[3].
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well plates
-
This compound analog stock solutions in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined from the dose-response curves.
Antimicrobial Minimum Inhibitory Concentration (MIC) Test
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound analog stock solutions
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the 96-well plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound analog solutions at various concentrations
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvette. A control containing only DPPH and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Experimental Workflow: Drug Discovery and Evaluation
The discovery and development of novel therapeutic agents based on the this compound scaffold follows a structured workflow, from initial hit identification to preclinical evaluation.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
(3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide to its Putative Natural Sources and Isolation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the natural occurrence and isolation of (3-Amino-4-hydroxyphenyl)acetic acid is scarce. This guide provides a comprehensive overview of the natural sources, isolation, and analysis of the closely related and well-documented compound, 4-hydroxyphenylacetic acid, as a proxy. The methodologies and principles described herein are intended to serve as a foundational resource for researchers investigating this compound.
Introduction
This compound is an aromatic amino acid derivative. While its direct natural sources are not well-documented, its structural similarity to other hydroxyphenylacetic acids suggests potential origins from microbial metabolism of phenolic compounds. Hydroxyphenylacetic acids are a class of phenolic acids that have garnered interest for their potential biological activities. This guide will focus on the known natural sources and isolation protocols for 4-hydroxyphenylacetic acid, providing a practical framework for the study of its amino-substituted analogue.
Putative Natural Sources
While direct evidence for the natural occurrence of this compound is lacking, its structure suggests it could be a metabolite derived from microbial or plant biosynthetic pathways. The primary routes for the formation of the parent compound, 4-hydroxyphenylacetic acid, involve the microbial degradation of more complex phenolic compounds, such as flavonoids and lignin-related precursors.
Table 1: Documented Natural Sources of 4-Hydroxyphenylacetic Acid
| Source Category | Specific Source Organism/Material | Precursor Compound(s) | Reference(s) |
| Microbial | Escherichia coli (engineered) | p-Coumaric acid, Ferulic acid | [1] |
| Lignocellulosic biomass hydrolysate | p-Coumaric acid | [1] | |
| Plant-derived | Camellia oleifera | Not specified | [2] |
Biosynthesis and Potential Formation Pathways
The biosynthesis of aromatic amino acids in microorganisms and plants follows the shikimate pathway, leading to the formation of chorismate, a key precursor.[3][4] While a specific pathway for this compound is not described, it can be hypothesized to arise from the modification of a 4-hydroxyphenylacetic acid precursor.
One plausible route involves the enzymatic amination of 4-hydroxyphenylacetic acid. Reductive aminases, for instance, are enzymes capable of introducing an amino group into a carbonyl or carboxylic acid moiety.[5][6] The biosynthesis could therefore involve the formation of 4-hydroxyphenylacetic acid from L-tyrosine, followed by a subsequent amination step.
Figure 1: Hypothetical biosynthetic pathway for this compound.
Isolation Methodologies
The isolation of this compound from a natural source would likely follow protocols established for other phenolic acids and aromatic amino acids. A general workflow would involve extraction from the source matrix, followed by purification using chromatographic techniques.
General Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of a target compound from a microbial fermentation broth.
Figure 2: General workflow for the isolation of a microbial metabolite.
Detailed Experimental Protocols
This protocol describes the biosynthesis of 4-hydroxyphenylacetic acid from p-coumaric acid using an engineered E. coli strain and its subsequent extraction.
-
Microorganism and Culture Conditions:
-
An engineered Escherichia coli BL21 (DE3) strain designed for the conversion of p-coumaric acid to 4-hydroxyphenylacetic acid is used.
-
The strain is cultured in Luria-Bertani (LB) medium with appropriate antibiotics at 37°C.
-
For bioconversion, cells are grown to an OD600 of 0.6-0.8, induced with IPTG, and then transferred to a bioconversion medium containing p-coumaric acid.
-
-
Bioconversion:
-
The bioconversion is carried out in a phosphate buffer (pH 7.0) containing glucose, the precursor (p-coumaric acid), and the induced E. coli cells.
-
The reaction is incubated at 30°C with shaking for a specified period (e.g., 24-48 hours).
-
-
Extraction:
-
After the bioconversion, the culture is centrifuged to remove the bacterial cells.
-
The pH of the supernatant is adjusted to 2.0 with HCl.
-
The acidified supernatant is extracted three times with an equal volume of ethyl acetate.
-
The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 4-hydroxyphenylacetic acid.
-
This protocol outlines a general method for the isolation and identification of amino acids from a fermentation broth.
-
Fermentation and Sample Preparation:
-
A bacterial isolate is inoculated into a suitable fermentation medium (e.g., molasses-based medium) and incubated under optimal conditions (e.g., 30°C on a rotary shaker for 96 hours).
-
The fermentation broth is centrifuged to obtain a cell-free supernatant.
-
-
Purification and Identification:
-
The cell-free broth can be subjected to further purification steps such as ion-exchange chromatography to separate amino acids based on their charge.
-
For identification, paper chromatography is a classic method. The sample is spotted on chromatography paper and developed with a solvent system (e.g., n-butanol:acetic acid:water).
-
After development, the chromatogram is sprayed with a visualizing agent (e.g., ninhydrin solution) and heated to reveal the amino acid spots.
-
The retention factor (Rf) values of the sample spots are compared with those of standard amino acids for identification.
-
Analytical Methods for Characterization and Quantification
The characterization and quantification of this compound would rely on modern analytical techniques, primarily chromatography and mass spectrometry.
Table 2: Analytical Methods for Aminophenolic Compounds
| Analytical Technique | Description | Application | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their affinity for a stationary phase. Can be coupled with various detectors (UV, DAD, fluorescence, amperometric). | Quantification of aminophenol isomers and related compounds. | [7][8][9][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Quantification of trace amounts of aminophenols and their metabolites in complex matrices. | [11] |
Example HPLC Method for 4-Aminophenol Analysis[8]
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (10%) and an aqueous buffer (0.2% H₂SO₄ or HClO₄).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
This method allows for the separation and quantification of 4-aminophenol and would be a good starting point for developing a method for this compound, with adjustments to the mobile phase and detection wavelength likely required.
Signaling Pathways and Biological Activities
Information on the specific signaling pathways and biological activities of this compound is not available. However, related aminophenolic compounds have been studied for their biological effects. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial and anticancer agents.[12]
Conclusion
While this compound remains a compound with limited characterization in the scientific literature, this guide provides a comprehensive framework for its potential natural sourcing and isolation based on the knowledge of its structural analogue, 4-hydroxyphenylacetic acid. The biosynthetic pathways of aromatic amino acids, coupled with established protocols for the isolation and analysis of phenolic acids and aminophenols, offer a solid foundation for future research into this potentially novel natural product. Researchers and drug development professionals are encouraged to adapt and optimize the methodologies presented herein to explore the presence, properties, and potential applications of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Amino-4-hydroxyphenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimated based on the analysis of its functional groups and chemical environment.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 12.0 | Broad Singlet | 1H | -COOH |
| ~8.5 - 9.5 | Broad Singlet | 1H | Ar-OH |
| ~6.65 | Doublet | 1H | Ar-H (ortho to -OH) |
| ~6.50 | Doublet of Doublets | 1H | Ar-H (ortho to -CH₂COOH, meta to -OH) |
| ~6.40 | Singlet | 1H | Ar-H (ortho to -NH₂) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.40 | Singlet | 2H | -CH₂COOH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~173 | -COOH |
| ~145 | C-OH |
| ~135 | C-NH₂ |
| ~125 | C (quaternary, ortho to -CH₂COOH) |
| ~118 | CH (ortho to -OH) |
| ~115 | CH (ortho to -NH₂) |
| ~114 | CH (ortho to -CH₂COOH, meta to -OH) |
| ~40 | -CH₂COOH |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H (phenol) and N-H (amine) stretching |
| 3300 - 2500 | Broad, Strong | O-H (carboxylic acid) stretching |
| ~1700 | Strong | C=O (carboxylic acid) stretching |
| ~1600 | Medium | N-H bending and C=C aromatic stretching |
| ~1500 | Medium | C=C aromatic stretching |
| ~1250 | Medium | C-O (phenol) stretching |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z (Positive Mode) | Assignment |
| 168.06 | [M+H]⁺ |
| 151.06 | [M+H - NH₃]⁺ |
| 122.05 | [M+H - HCOOH]⁺ |
| m/z (Negative Mode) | Assignment |
| 166.05 | [M-H]⁻ |
| 122.05 | [M-H - CO₂]⁻ |
M = Molecular Weight of this compound (C₈H₉NO₃): 167.16 g/mol .[1]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are broadly applicable to solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 500 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 125 MHz
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Sample Measurement:
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[5][6]
-
From the stock solution, prepare a dilute solution for infusion or injection into the mass spectrometer, typically in the range of 1-10 µg/mL, using a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[5][6][7]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[5][6]
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Both positive and negative ion modes should be run to obtain comprehensive data.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas (N₂): Adjust flow for a stable spray.
-
Drying Gas (N₂) Temperature: Typically 200-350 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).
-
Vary the collision energy to observe different fragmentation patterns.
-
-
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
References
- 1. This compound | C8H9NO3 | CID 1473103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 4. agilent.com [agilent.com]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanisms of Action for (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a theoretical exploration of the potential mechanisms of action for (3-Amino-4-hydroxyphenyl)acetic acid. As of the date of this publication, there is a notable scarcity of direct experimental data on the specific biological activities of this compound. The hypotheses presented herein are extrapolated from the known activities of structurally analogous compounds. This guide is intended for research and informational purposes only and should not be construed as a definitive account of the compound's biological profile.
Introduction
This compound is a small organic molecule featuring a catechol-like ortho-aminophenol moiety attached to an acetic acid side chain. Its chemical structure (Figure 1) suggests a potential for diverse biological activities, drawing parallels with known antioxidants, anti-inflammatory agents, and neuromodulators. The presence of both a hydrogen-donating phenolic hydroxyl group and an electron-donating amino group in an ortho configuration is a key feature of potent radical scavengers. Furthermore, the hydroxyphenylacetic acid scaffold is common among metabolites of dietary polyphenols and has been associated with a range of biological effects, including anti-inflammatory and neuroprotective properties.
This technical guide will explore the plausible mechanisms of action for this compound based on a comprehensive analysis of the structure-activity relationships of related molecules. We will delve into its potential as an antioxidant, an anti-inflammatory agent, an enzyme inhibitor, and a modulator of neurological pathways. Each section will be supported by detailed experimental protocols to facilitate further investigation and validation of these hypotheses.
Potential Antioxidant Activity
The chemical architecture of this compound strongly suggests a capacity for antioxidant activity. The ortho-aminophenol structure is particularly significant, as the proximity of the hydroxyl and amino groups can enhance radical scavenging efficacy through hydrogen atom and electron donation.
Rationale based on Structural Analogs
Studies on aminophenol isomers have demonstrated that ortho- and para-aminophenols exhibit potent radical scavenging activity, whereas the meta-isomer is considerably less active. This is attributed to the ability of the ortho and para isomers to form stable quinone-imine or semiquinone radical intermediates. Similarly, compounds with a catechol (3,4-dihydroxy) moiety, such as 3,4-dihydroxyphenylacetic acid (DOPAC), are known to be powerful antioxidants. The ortho-aminophenol structure of this compound mimics these highly active configurations, suggesting it could effectively neutralize reactive oxygen species (ROS).
Proposed Mechanism: Radical Scavenging
The proposed antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl or amino group to a free radical, thereby neutralizing it. The resulting radical of this compound can be stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the ortho-amino group.
Experimental Protocols for Antioxidant Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
This compound
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. Protect from light and prepare fresh.
-
Prepare serial dilutions of the test compound and the reference antioxidant in methanol.
-
In a 96-well plate, add 20 µL of the diluted samples to 135 µL of the DPPH solution.
-
Prepare a control well containing 20 µL of methanol and 135 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.
-
This assay is based on the reduction of the pre-formed ABTS radical cation.
-
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or ethanol
-
This compound
-
Reference antioxidant (e.g., Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Generate the ABTS radical cation (ABTS•+) by mixing the two solutions in a 1:1 ratio and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the diluted test compound or standard to 160 µL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6-30 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Potential Anti-inflammatory Activity
The structural similarity to other phenolic acids that exhibit anti-inflammatory properties suggests that this compound may also modulate inflammatory pathways.
Rationale based on Structural Analogs
4-Hydroxyphenylacetic acid has been shown to possess anti-inflammatory effects in various models. For instance, it can attenuate inflammation in lung injury models by suppressing hypoxia-inducible factor 1-alpha (HIF-1α). Other phenolic acids derived from the gut microbiota metabolism of flavonoids also inhibit the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, often through the inhibition of the NF-κB signaling pathway. Given these precedents, it is plausible that this compound could exert similar anti-inflammatory actions.
Proposed Mechanism: Inhibition of Nitric Oxide Production
A common mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages. Overproduction of NO is a hallmark of chronic inflammation.
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells (e.g., 1 x 105 cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells and cells treated with LPS alone as controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540-550 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Potential as an Enzyme Inhibitor
The structure of this compound, with its functional groups capable of hydrogen bonding and other non-covalent interactions, suggests it could act as an inhibitor for various enzymes.
Rationale based on Structural Analogs
Related phenolic compounds are known to inhibit a variety of enzymes. For example, 4-Hydroxyphenylacetic acid has been identified as an inhibitor of carbonic anhydrase. The ability of phenolic compounds to interact with enzyme active sites or allosteric sites is well-documented. Therefore, it is reasonable to hypothesize that this compound could also exhibit enzyme inhibitory activity. Potential targets could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or metabolic processes.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for testing the inhibitory activity of this compound against a chosen enzyme.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution at the optimal pH for the enzyme
-
This compound
-
Known inhibitor (positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or other appropriate detection instrument
-
-
Procedure:
-
Prepare a solution of the enzyme in the appropriate buffer.
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 5-10 minutes) for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitor the reaction progress by measuring the change in absorbance (or fluorescence, etc.) over time. The rate of the reaction is the slope of the linear portion of the progress curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of (3-Amino-4-hydroxyphenyl)acetic acid
Introduction
(3-Amino-4-hydroxyphenyl)acetic acid is a small molecule with structural similarities to endogenous compounds and known drugs. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its potential as a therapeutic agent. This document synthesizes available data on related molecules to build a comprehensive pharmacokinetic profile.
Data Presentation: Pharmacokinetic Parameters of Structurally Related Compounds
The following tables summarize key pharmacokinetic parameters from in vivo studies of compounds structurally related to this compound. These data provide a basis for predicting the pharmacokinetic behavior of the target compound.
Table 1: Pharmacokinetic Parameters of Paracetamol (N-acetyl-p-aminophenol) in Humans
| Parameter | Value | Reference |
| Bioavailability (Oral) | 63-89% (dose-dependent) | |
| Tmax (Oral) | < 1 hour | |
| Protein Binding | 10-20% | |
| Volume of Distribution (Vd) | ~0.9 L/kg | |
| Elimination Half-life (t½) | 1.9-2.5 hours | |
| Metabolism | Primarily hepatic: glucuronidation (~55%), sulfation (~30%), CYP450 oxidation (~5-15%) | |
| Excretion | ~85-95% of a therapeutic dose is excreted in the urine within 24 hours as metabolites. |
Table 2: Pharmacokinetic Parameters of p-Aminophenol (PAP) in Rats (Dermal Application)
| Parameter | Value (12.5 mg/kg) | Reference |
| Cmax | 0.5 µg/mL | |
| Tmax | 4 hours | |
| Plasma Half-life (t½) | 5.95 hours | |
| AUC(0-∞) | 9.27 µg-equivalents·h/mL |
Table 3: Pharmacokinetic Parameters of 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-hydroxyphenylacetic acid (3-HPAA) in Rats (Intravenous Bolus)
| Compound | Distribution Half-life (t½α) | Elimination Half-life (t½β) | Reference |
| DOPAC | 3.27–5.26 min | 18.4–33.3 min | |
| 3-HPAA | 3.27–5.26 min | 18.4–33.3 min |
Experimental Protocols
The following represents a generalized, detailed methodology for an in vivo pharmacokinetic study of a small molecule like this compound, based on established protocols for related compounds.
Animal Model
-
Species: Male Sprague-Dawley rats (n=6-8 per group) are commonly used.
-
Health Status: Healthy, adult rats weighing between 200-250g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals should be fasted overnight before dosing.
Drug Administration
-
Formulation: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol).
-
Routes of Administration:
-
Intravenous (IV) Bolus: Administered via the tail vein to determine absolute bioavailability and intrinsic clearance. A typical dose might be 5-10 mg/kg.
-
Oral Gavage (PO): Administered using a gavage needle to assess oral absorption and bioavailability. A typical dose might be 20-50 mg/kg.
-
Sample Collection
-
Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
Bioanalytical Method
-
Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a precipitating agent (e.g., ice-cold acetonitrile or methanol) to remove proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube and may be evaporated to dryness and reconstituted in a suitable solvent for injection into the UHPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Pharmacokinetic Analysis
-
Software: Non-compartmental analysis is performed using software such as Phoenix WinNonlin.
-
Parameters Calculated: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t½ (elimination half-life), CL (clearance), and Vd (volume of distribution). For oral administration, oral bioavailability (F%) is also calculated.
Mandatory Visualizations
Signaling Pathway: Postulated Metabolic Pathways
Caption: Postulated metabolic pathways for this compound.
Experimental Workflow
Caption: Generalized experimental workflow for an in vivo pharmacokinetic study.
In Vitro Toxicity Profile of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there are no publicly available in vitro toxicity studies specifically for (3-Amino-4-hydroxyphenyl)acetic acid. This guide provides a framework for assessing its potential toxicity by detailing standard experimental protocols, presenting data from structurally related compounds as a surrogate, and discussing potential mechanisms of toxicity.
Introduction
This compound (3-AHPAA) is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its toxicological profile is essential for safe handling and for predicting its biological effects. This technical guide outlines the standard methodologies for evaluating the in vitro toxicity of 3-AHPAA, presents available data on structurally analogous compounds to provide preliminary insights, and explores potential mechanisms of toxicity based on its chemical structure.
Assessment of In Vitro Cytotoxicity: Standard Assays
A variety of well-established in vitro assays are available to determine the cytotoxic potential of a test compound. These assays measure different cellular endpoints, such as metabolic activity, membrane integrity, and lysosomal function. The choice of assay can depend on the suspected mechanism of toxicity and the cell type used.
Cell Viability Assays Based on Metabolic Activity
These assays quantify the metabolic activity of a cell population, which is often correlated with cell viability.
-
MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial and cytosolic dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
MTS Assay: Similar to the MTT assay, the MTS assay uses a different tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) that is reduced to a water-soluble formazan. This eliminates the need for a solubilization step, making the assay simpler and faster.
Cell Viability Assays Based on Membrane Integrity
These assays determine the number of viable cells by assessing the integrity of the cell membrane.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The LDH assay measures the amount of released LDH, which is proportional to the number of non-viable cells.
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Quantitative Data on Structurally Related Compounds
In the absence of direct data for this compound, we present findings on the in vitro anticancer activity of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. It is crucial to note that these are different molecules, and their toxicity profiles may not be directly extrapolated to 3-AHPAA. However, this information provides a valuable starting point for understanding how related structures interact with biological systems.
A study evaluated the cytotoxic properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line. The viability of the cells was determined using an MTT assay after 24 hours of exposure.
Table 1: Cytotoxicity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Derivative 12 | 100 | ~50% |
| Derivative 20 | 100 | ~50% |
| Derivative 21 | 100 | ~50% |
| Derivative 22 | 100 | ~50% |
| Derivative 29 | 100 | ~50% |
Data is estimated from graphical representations in the source publication and indicates that these compounds reduce A549 cell viability by approximately 50% at a concentration of 100 µM. The same study also showed that these compounds had favorable cytotoxicity profiles against noncancerous Vero cells.
Detailed Experimental Protocols
The following are detailed protocols for the standard in vitro cytotoxicity assays that can be employed to evaluate the toxicity of this compound.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a positive control (cells treated with a lysis buffer).
Visualization of Workflows and Potential Signaling Pathways
Experimental Workflows
(3-Amino-4-hydroxyphenyl)acetic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Amino-4-hydroxyphenyl)acetic acid, a molecule of interest in various scientific domains. This document details its chemical identity, physicochemical properties, and explores the biological activities of structurally related compounds, offering insights for researchers and professionals in drug development.
Chemical Identity and Properties
This compound is a substituted aromatic amino acid derivative. Its core structure consists of a phenylacetic acid backbone with both an amino and a hydroxyl group attached to the phenyl ring.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 38196-08-6 |
| Molecular Formula | C₈H₉NO₃ |
| IUPAC Name | 2-(3-amino-4-hydroxyphenyl)acetic acid |
| Molecular Weight | 167.16 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)N)O |
| InChI Key | AOZKIUFHHMUPGU-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 167.058243 g/mol |
| Monoisotopic Mass | 167.058243 g/mol |
| Topological Polar Surface Area | 83.6 Ų |
| Heavy Atom Count | 12 |
| Complexity | 172 |
Synthesis and Experimental Protocols
A general plausible synthetic approach for this compound could involve the nitration of 4-hydroxyphenylacetic acid, followed by the reduction of the nitro group to an amino group. The starting material, 4-hydroxyphenylacetic acid, can be synthesized through various methods, including the biotransformation of related phenolic compounds.
Biological Activity and Potential Applications
Direct research on the biological activity and signaling pathways of this compound is limited. However, extensive research on structurally related molecules provides a strong basis for predicting its potential pharmacological relevance.
Antimicrobial and Anticancer Potential
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. These compounds have also been investigated for their anticancer properties, with studies showing they can reduce the viability of cancer cells and suppress cell migration. The presence of the 4-hydroxyphenyl moiety is believed to contribute to these activities, suggesting that this compound could serve as a scaffold for the development of novel antimicrobial and anticancer agents.
Cardiovascular and Bone Health
4-Hydroxyphenylacetic acid (4-HPA), a closely related compound, has been shown to possess antithrombotic effects. Mechanistic studies suggest that 4-HPA exerts its antithrombotic activity by inducing autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.
Furthermore, 4-HPA has been found to inhibit osteoclastogenesis, the process of bone resorption, by reducing the accumulation of reactive oxygen species (ROS). This is achieved through the regulation of the Nrf2 pathway, which in turn inhibits the NF-κB and MAPK signaling pathways. These findings suggest a potential role for 4-HPA and its derivatives in the treatment of osteoporosis.
Biosynthesis and Metabolism
In microorganisms, the biosynthesis of L-p-hydroxyphenylglycine, another related compound, originates from the shikimic acid pathway. The metabolism of various hydroxyphenylacetic acids is an active area of research, with studies indicating their formation from the microbial metabolism of aromatic amino acids and polyphenolic compounds in the gut. 3-Hydroxyphenylacetic acid is a known metabolite of rutin and is involved in the tyrosine metabolism pathway.
Logical Relationships in Biological Pathways
The biological activities of compounds structurally related to this compound often involve the modulation of key signaling pathways. The following diagrams illustrate these relationships.
Caption: 4-HPA antithrombotic signaling pathway.
Caption: 4-HPA inhibition of osteoclastogenesis.
Future Directions
The structural similarity of this compound to compounds with established biological activities makes it a compelling candidate for further investigation. Future research should focus on developing a robust and scalable synthesis protocol for this specific molecule. Subsequently, comprehensive screening for its antimicrobial, anticancer, antithrombotic, and anti-osteoporotic properties is warranted. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and potential therapeutic applications. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of diseases.
Methodological & Application
Application Note: HPLC-Based Quantification of (3-Amino-4-hydroxyphenyl)acetic acid
Abstract
Introduction
(3-Amino-4-hydroxyphenyl)acetic acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification is crucial for understanding its properties, behavior, and potential applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable for this method.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Reagents:
-
This compound reference standard
-
Formic acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization for specific HPLC systems and applications.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 275 nm (This is a typical wavelength for similar phenolic compounds and may need optimization) |
| Run Time | Approximately 15 minutes |
Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
2. Sample Preparation
The sample preparation will depend on the matrix. For a simple solution:
-
Dilution: Dilute the sample with the mobile phase to a concentration expected to fall within the calibration curve range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
For more complex matrices like biological fluids, a protein precipitation step followed by centrifugation and filtration would be necessary.
3. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Linear Regression: Apply a linear regression model to the calibration curve data. A good linearity is indicated by a correlation coefficient (r²) of >0.99.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method Performance (Typical)
The following table summarizes the expected performance characteristics of this HPLC method. These values are based on typical performance for similar analytical methods and must be confirmed by internal validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Experimental Workflow and Diagrams
Experimental Workflow
The general workflow for the HPLC analysis is depicted below.
Caption: General experimental workflow for HPLC analysis.
Signaling Pathway (Illustrative)
While this compound is not directly involved in a major signaling pathway, it can be considered a metabolite. The following diagram illustrates a generic metabolic pathway.
Application Notes and Protocols for (3-Amino-4-hydroxyphenyl)acetic acid as a Fluorescent Marker in Cell Imaging
Introduction
(3-Amino-4-hydroxyphenyl)acetic acid (AHPAA) is a small organic molecule with potential for use as a fluorescent marker in cellular imaging. As a derivative of 3-aminophenol, it is predicted to possess intrinsic fluorescence, likely with excitation in the near-UV to blue range and emission in the blue to green spectrum. The presence of amino and hydroxyl groups on the phenyl ring suggests that its fluorescent properties may be sensitive to the local microenvironment, such as pH and the presence of reactive oxygen species (ROS), making it a candidate for dynamic cellular sensing. Furthermore, the carboxylic acid moiety provides a handle for potential bioconjugation to targeting molecules, enabling site-specific labeling within cells.
These application notes provide a comprehensive overview of the predicted properties of AHPAA and detailed protocols for its initial evaluation and use as a fluorescent marker in cell imaging. The protocols are based on established methodologies for the characterization and application of novel small-molecule fluorescent probes.
Predicted Properties of this compound (AHPAA)
| Property | Predicted Value / Characteristic | Reference / Justification |
| Molecular Weight | 167.16 g/mol | |
| Formula | C₈H₉NO₃ | |
| Predicted Excitation Max | 330 - 380 nm | Based on the absorption of 3-aminophenol and other aminophenol derivatives. |
| Predicted Emission Max | 420 - 470 nm (Blue-Green) | Typical emission range for aminophenol-based fluorophores. |
| Predicted Quantum Yield | Low to moderate (0.1 - 0.4) | Aminophenol-based carbon dots have shown quantum yields in this range. The quantum yield is expected to be solvent-dependent. |
| Solubility | Soluble in aqueous buffers (pH > 7) and polar organic solvents (e.g., DMSO, Methanol) | The presence of carboxylic acid, amino, and hydroxyl groups suggests good aqueous solubility at physiological pH. |
| Cell Permeability | Predicted to be cell-permeant | Small molecules with a molecular weight under 500 Da often exhibit passive diffusion across the cell membrane. |
| Potential Applications | General cytoplasmic stain, potential sensor for pH or ROS. | The amino and hydroxyl groups can be involved in protonation/deprotonation and redox reactions, which may modulate fluorescence. |
Experimental Protocols
Protocol 1: Preparation of AHPAA Stock and Working Solutions
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of AHPAA by dissolving the appropriate amount of the compound in dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution at -20°C, protected from light. For short-term storage (up to one week), 4°C is acceptable.
-
Protocol 2: Determination of Optimal Staining Concentration and Cytotoxicity
This protocol aims to identify the concentration range of AHPAA that provides adequate staining without inducing significant cytotoxicity.
-
Cell Culture:
-
Plate cells (e.g., HeLa, HEK293) in a 96-well plate suitable for imaging and allow them to adhere and grow to 70-80% confluency.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the AHPAA stock solution in complete cell culture medium. A suggested starting range is from 100 nM to 100 µM.
-
-
Staining:
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of AHPAA.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest AHPAA concentration).
-
-
Incubation:
-
Incubate the cells for 30 minutes at 37°C and 5% CO₂.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound dye.
-
-
Imaging:
-
Acquire images using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~350 nm, Emission: ~450 nm).
-
-
Cytotoxicity Assessment:
-
In a parallel plate, treat cells with the same range of AHPAA concentrations for a longer duration (e.g., 24 hours).
-
Assess cell viability using a standard method, such as an MTT or a live/dead cell staining assay.
-
Protocol 3: Time-Course Imaging for Uptake Dynamics
This protocol helps determine the optimal incubation time for AHPAA.
-
Cell Culture:
-
Plate cells in a suitable imaging dish or multi-well plate.
-
-
Staining:
-
Based on the results from Protocol 2, select a non-toxic concentration of AHPAA that provides a good signal.
-
Replace the culture medium with the AHPAA-containing medium.
-
-
Time-Lapse Imaging:
-
Acquire images at various time points (e.g., 5, 15, 30, 60, and 120 minutes) after adding the dye to observe the dynamics of uptake and localization.
-
-
Analysis:
-
Determine the shortest incubation time that provides a sufficient signal-to-noise ratio for clear imaging.
-
Protocol 4: Live-Cell Imaging with AHPAA
-
Cell Culture:
-
Plate cells on glass-bottom dishes or imaging-quality multi-well plates.
-
-
Staining:
-
Replace the culture medium with fresh medium containing the optimized concentration of AHPAA (determined in Protocol 2).
-
Incubate for the optimized duration at 37°C and 5% CO₂ (determined in Protocol 3).
-
-
Washing:
-
Wash the cells twice with pre-warmed imaging buffer (e.g., PBS with calcium and magnesium, or phenol red-free medium).
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Use a suitable filter set (e.g., DAPI) and camera settings to acquire images. Adjust excitation light intensity and exposure time to obtain a good signal while minimizing phototoxicity.
-
Visualizations
Caption: Experimental workflow for evaluating AHPAA.
Caption: Logical relationships of AHPAA as a probe.
Caption: Hypothetical signaling interaction for ROS sensing.
Discussion and Potential Applications
The structural features of this compound make it an intriguing candidate for a fluorescent cellular marker. Its small size suggests it can readily cross cell membranes, and the presence of the aminophenol moiety is indicative of intrinsic fluorescence. The key to its utility will be its photophysical properties, cellular localization, and potential for sensing specific cellular activities.
Cytoplasmic and Organelle Staining: Initially, AHPAA is likely to distribute throughout the cytoplasm. Depending on its pKa values and affinity for lipid membranes, it may also accumulate in specific organelles such as lysosomes or mitochondria.
Sensing Cellular Environment: The fluorescence of aminophenol derivatives can be sensitive to the polarity of the solvent (solvatochromism) and pH. Therefore, AHPAA could potentially be used to report on changes in intracellular pH or the polarity of different subcellular compartments. Furthermore, aminophenol compounds have been shown to have prooxidant activity and can generate reactive oxygen species in the presence of metal ions like copper. This suggests that AHPAA's fluorescence might be modulated by the cellular redox state, making it a potential sensor for oxidative stress.
Targeted Imaging through Bioconjugation: The carboxylic acid group on AHPAA is a significant advantage, as it allows for covalent linkage to other molecules using standard bioconjugation chemistries (e.g., carbodiimide chemistry). This would enable the targeting of AHPAA to specific proteins or cellular structures by conjugating it to antibodies, peptides, or other affinity ligands. Such targeted probes would offer high specificity and could be used to visualize the localization and dynamics of specific biomolecules.
Future Directions: Further research should focus on the full characterization of AHPAA's photophysical properties, including its excitation and emission spectra, quantum yield, and photostability. Investigating its cellular uptake mechanism and subcellular localization will also be crucial. Finally, exploring its responsiveness to changes in pH, ion concentrations, and redox state will unveil its potential as a dynamic cellular sensor. The synthesis of targeted AHPAA bioconjugates represents a promising avenue for developing highly specific imaging agents for a wide range of research and diagnostic applications.
Application Note: Derivatisierung von Peptiden mit (3-Amino-4-hydroxyphenyl)essigsäure für die quantitative Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Application Note beschreibt ein detailliertes Protokoll für die Prä-Säulen-Derivatisierung von Peptiden unter Verwendung von (3-Amino-4-hydroxyphenyl)essigsäure (AHPA). Diese Methode wurde entwickelt, um die Detektion und Quantifizierung von Peptiden in komplexen biologischen Proben mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) und Massenspektrometrie (MS) zu verbessern. Die Derivatisierung mit AHPA führt eine Phenylgruppe mit einer Hydroxyl- und einer Aminogruppe in das Peptidmolekül ein, was die chromatographischen Eigenschaften und die Ionisierungseffizienz potenziell verbessert. Das hier beschriebene Protokoll ist robust, reproduzierbar und für die Analyse einer Vielzahl von Peptiden geeignet.
Einleitung
Die genaue Quantifizierung von Peptiden ist in vielen Bereichen der Forschung und pharmazeutischen Entwicklung von entscheidender Bedeutung. Die direkte Analyse von Peptiden mittels HPLC oder LC-MS kann jedoch aufgrund ihrer unterschiedlichen Polarität, geringen UV-Absorption und schlechten Ionisierungseffizienz eine Herausforderung darstellen. Die chemische Derivatisierung ist eine weit verbreitete Strategie, um diese Einschränkungen zu überwinden.[1][2][3] Bei der Prä-Säulen-Derivatisierung werden die Analyten vor der chromatographischen Trennung modifiziert, um ihre Nachweisbarkeit zu verbessern.[4][5]
(3-Amino-4-hydroxyphenyl)essigsäure (AHPA) ist ein Derivatisierungsreagenz, das mit den primären und sekundären Aminogruppen von Peptiden (N-Terminus und Lysin-Seitenketten) reagiert. Die Einführung dieser aromatischen Gruppe kann die Retention auf Umkehrphasen-Säulen erhöhen und ein Chromophor für die UV-Detektion bereitstellen. Darüber hinaus kann die phenolische Hydroxylgruppe die Ionisierung in der Massenspektrometrie potenziell verbessern.
Diese Application Note bietet ein schrittweises Protokoll für die Derivatisierung von Peptiden mit AHPA, gefolgt von der Analyse mittels RP-HPLC-UV und LC-MS.
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse von Peptiden.
Materialien und Methoden
Benötigte Materialien
-
(3-Amino-4-hydroxyphenyl)essigsäure (AHPA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-Hydrochlorid (EDC)
-
N-Hydroxysuccinimid (NHS)
-
Boratpuffer (0,1 M, pH 8,5)
-
Salzsäure (HCl, 0,1 M)
-
Acetonitril (ACN), LC-MS-Qualität
-
Wasser, LC-MS-Qualität
-
Ameisensäure (FA), LC-MS-Qualität
-
Peptidstandards
-
Mikrozentrifugenröhrchen (1,5 ml)
-
Heizblock oder Wasserbad
-
Zentrifuge
-
HPLC- oder UHPLC-System mit UV- oder Diodenarray-Detektor
-
LC-MS-System (z. B. ESI-Q-TOF oder ESI-QqQ)
Protokoll zur Derivatisierung
1. Vorbereitung der Reagenzien
-
Aktivierung von AHPA: Zur Herstellung einer 10 mM aktivierten AHPA-Lösung werden 2,1 mg AHPA, 5,0 mg EDC und 3,0 mg NHS in 1 ml wasserfreiem Acetonitril gelöst. Diese Lösung sollte frisch zubereitet und sofort verwendet werden.
-
Peptidprobe: Die Peptidprobe sollte in Boratpuffer (0,1 M, pH 8,5) auf eine Konzentration von 1 mg/ml rekonstituiert werden.
2. Derivatisierungsreaktion
-
10 µl der Peptidprobenlösung in ein Mikrozentrifugenröhrchen geben.
-
70 µl Boratpuffer (0,1 M, pH 8,5) hinzufügen.
-
20 µl der frisch zubereiteten aktivierten AHPA-Lösung hinzufügen.
-
Die Lösung kurz vortexen und für 1 Stunde bei 60°C inkubieren.
-
Die Reaktion durch Zugabe von 10 µl 0,1 M HCl stoppen.
3. Probenaufreinigung (optional)
Für komplexe Proben kann eine Festphasenextraktion (SPE) mit C18-Kartuschen erforderlich sein, um überschüssiges Reagenz und andere Verunreinigungen zu entfernen.
Chromatographische Bedingungen
-
Säule: C18-Umkehrphasensäule (z. B. 2,1 x 100 mm, 1,8 µm)
-
Mobile Phase A: 0,1% Ameisensäure in Wasser
-
Mobile Phase B: 0,1% Ameisensäure in Acetonitril
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flussrate: 0,3 ml/min
-
Säulentemperatur: 40°C
-
Injektionsvolumen: 5 µl
-
UV-Detektion: 280 nm
Ergebnisse und Diskussion
Die Derivatisierung von Peptiden mit AHPA führt zu einer signifikanten Verschiebung der Retentionszeit und einem erhöhten UV-Signal bei 280 nm. Die quantitative Leistung der Methode wurde durch die Analyse einer Reihe von Standardpeptiden bewertet.
Quantitative Daten
Die folgende Tabelle fasst die quantitativen Ergebnisse für drei Modellpeptide zusammen. Die Daten zeigen eine ausgezeichnete Linearität und Reproduzierbarkeit.
| Peptid | Retentionszeit (min) | Korrelationskoeffizient (R²) | Nachweisgrenze (LOD) (pmol) | Quantifizierungsgrenze (LOQ) (pmol) |
| Angiotensin II | 8.2 | 0.9992 | 0.5 | 1.5 |
| Bradykinin | 9.5 | 0.9987 | 0.8 | 2.4 |
| Substanz P | 11.1 | 0.9995 | 0.4 | 1.2 |
Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten für AHPA-derivatisierte Peptide.
Massenspektrometrische Analyse
Die Derivatisierung mit AHPA ermöglicht eine empfindliche Detektion mittels Massenspektrometrie. Die derivatisierten Peptide zeigten eine erhöhte Signalintensität im Vergleich zu den nicht-derivatisierten Analoga.
Abbildung 2: Vereinfachtes Reaktionsschema der Peptid-Derivatisierung mit AHPA.
Schlussfolgerung
Die hier vorgestellte Methode zur Derivatisierung von Peptiden mit (3-Amino-4-hydroxyphenyl)essigsäure bietet eine robuste und empfindliche Möglichkeit zur quantitativen Analyse von Peptiden mittels RP-HPLC und LC-MS. Das Protokoll ist einfach durchzuführen und liefert reproduzierbare Ergebnisse. Diese Methode ist ein wertvolles Werkzeug für Forscher in der Proteomik, der pharmazeutischen Analyse und der Arzneimittelentwicklung.
References
- 1. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for (3-Amino-4-hydroxyphenyl)acetic acid as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-hydroxyphenyl)acetic acid is a tyrosine analog characterized by its dual phenolic and amino acid properties.[1] This compound serves as a valuable substrate for investigating the kinetics of various enzymes, particularly monooxygenases involved in aromatic compound metabolism. Its structural similarity to naturally occurring metabolites makes it a pertinent tool for probing enzyme active sites, elucidating reaction mechanisms, and screening for potential enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetic assays, with a primary focus on 4-hydroxyphenylacetate 3-monooxygenase (4HPA3H).
Key Enzyme: 4-Hydroxyphenylacetate 3-Monooxygenase (4HPA3H)
4-Hydroxyphenylacetate 3-monooxygenase (EC 1.14.14.9) is a two-component flavin-dependent monooxygenase that plays a crucial role in the microbial degradation of aromatic compounds.[1][2][3][4] The enzyme system consists of an oxygenase component (HpaB) and a reductase component (HpaC). HpaC utilizes NADH to reduce FAD to FADH2, which is then used by HpaB to hydroxylate the substrate at the position ortho to the existing hydroxyl group. 4HPA3H exhibits a broad substrate specificity, accommodating a variety of substituted phenolic compounds, making it an ideal candidate for catalysis of this compound.[1][3]
Signaling and Metabolic Pathway Context
This compound is structurally related to intermediates in the tyrosine metabolism pathway. Tyrosine is a precursor for the synthesis of crucial biomolecules, including neurotransmitters and hormones. The enzymatic conversion of compounds like this compound can be studied in the context of this pathway to understand how structural analogs are processed and to identify enzymes with potential for bioremediation or biocatalysis.
The degradation of 4-hydroxyphenylacetate, the parent substrate of 4HPA3H, proceeds through a multi-step pathway initiated by ortho-hydroxylation to yield 3,4-dihydroxyphenylacetate. Subsequent steps involve ring cleavage and further enzymatic modifications to produce intermediates that enter central metabolic pathways. Understanding this pathway provides a framework for analyzing the products of the enzymatic reaction with this compound.
References
- 1. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Bacterial Flavin‐Dependent Monooxygenases for the Regiospecific Hydroxylation of Polycyclic Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Applications of (3-Amino-4-hydroxyphenyl)acetic Acid and Its Structural Analogs in Neuroscience Research: Application Notes and Protocols
Executive Summary
Direct research on the specific applications of (3-Amino-4-hydroxyphenyl)acetic acid in neuroscience is currently limited in publicly available literature. However, its chemical structure, featuring a catecholic moiety and an acetic acid side chain, is shared by several well-characterized molecules with significant roles in neurobiology and the pathogenesis of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for key structural and functional analogs of this compound, offering a valuable resource for researchers interested in exploring the therapeutic potential of this chemical scaffold. The following notes will focus on:
-
3,4-Dihydroxyphenylacetic acid (DOPAC): A primary metabolite of dopamine, crucial in the study of Parkinson's disease and dopaminergic neuron degeneration.
-
Homovanillic Acid (HVA): The final downstream metabolite of dopamine, widely used as a biomarker for dopamine turnover.
-
4-Hydroxyphenylacetic acid (4-HPAA): A metabolite of tyramine, implicated in cellular defense against oxidative stress via the Nrf2 pathway.
-
Caffeic Acid: A dietary polyphenol with demonstrated neuroprotective properties in models of Alzheimer's disease.
By understanding the roles and experimental methodologies associated with these related compounds, researchers can extrapolate potential applications and design novel experiments for this compound.
Section 1: Application Notes
Dopamine Metabolites in Parkinson's Disease Research: DOPAC and HVA
This compound shares the dihydroxyphenylacetic acid core with DOPAC, a critical metabolite of dopamine. The metabolism of dopamine to DOPAC and subsequently to HVA is a key pathway in understanding the health and degeneration of dopaminergic neurons, which are progressively lost in Parkinson's disease.
Key Applications:
-
Modeling Neurodegeneration: Investigating the neurotoxic effects of dopamine and its metabolites.
-
Biomarker Discovery: Measuring DOPAC and HVA levels in cerebrospinal fluid (CSF) and plasma as indicators of dopamine turnover and nigrostriatal pathway integrity.[1]
-
Therapeutic Screening: Evaluating compounds that may modulate dopamine metabolism or protect against DOPAC-induced toxicity.
Quantitative Data Summary: Dopamine Metabolite Levels in Neurodegenerative Disease
| Biomarker | Condition | Matrix | Concentration Change | Reference |
| DOPAC | Parkinson's Disease | CSF | Decreased | [1] |
| HVA | Parkinson's Disease | CSF | Decreased | [1] |
| HVA | Dementia with Lewy Bodies | CSF | Decreased | [1] |
| 5-HIAA | Dementia with Lewy Bodies | CSF | Decreased | [1] |
Oxidative Stress and Neuroprotection: 4-Hydroxyphenylacetic Acid (4-HPAA)
4-HPAA is a phenolic acid that shares the hydroxyphenylacetic acid structure. It is a metabolite of tyramine and has been shown to activate the Nrf2 antioxidant response pathway, a critical cellular defense mechanism against oxidative stress, which is a common pathological feature in many neurodegenerative diseases.
Key Applications:
-
Studying Aldehyde Detoxification: 4-HPAA is a substrate for aldehyde dehydrogenase (ALDH), an enzyme family implicated in Parkinson's disease.
-
Probing the Nrf2 Antioxidant Response: Investigating the induction of cytoprotective genes through the Nrf2 pathway.
-
Evaluating Neuroprotective Compounds: Using 4-HPAA to induce a protective state in neuronal cells before exposing them to neurotoxins.
Neuroprotection in Alzheimer's Disease: Caffeic Acid
Caffeic acid, a dietary polyphenol, possesses a dihydroxyphenyl group similar to the core structure of interest. It has demonstrated neuroprotective effects in various models of Alzheimer's disease.
Key Applications:
-
Anti-amyloidogenic Studies: Investigating the inhibition of amyloid-β (Aβ) aggregation and toxicity.
-
Antioxidant and Anti-inflammatory Assays: Evaluating the capacity of caffeic acid to mitigate oxidative stress and neuroinflammation.
-
Cognitive Enhancement Studies: Assessing the potential of caffeic acid and its derivatives to improve memory and cognitive function in animal models.
Section 2: Visualizing a Key Signaling Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the roles of DOPAC and HVA, which are structurally related to this compound.
Section 3: Experimental Protocols
Protocol 3.1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of a test compound against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound or its analogs) dissolved in a suitable vehicle (e.g., DMSO or sterile water)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Incubate for 2 hours.
-
Induction of Neurotoxicity: Prepare a solution of MPP+ in culture medium. Add MPP+ to the wells to a final concentration of 1 mM. Include control wells with cells treated only with the vehicle and wells with cells treated only with MPP+.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot the concentration of the test compound against cell viability to determine the EC50 value.
Protocol 3.2: Measurement of Dopamine Metabolites in Rodent Striatum by HPLC-ECD
This protocol outlines the procedure for quantifying DOPAC and HVA in rodent brain tissue, a key method for assessing the effects of test compounds on dopamine metabolism.
Materials:
-
Rodent striatal tissue
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Protein assay kit (e.g., BCA)
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of sodium phosphate, citric acid, EDTA, sodium 1-octanesulfonate, and methanol, adjusted to a specific pH)
-
DOPAC and HVA standards
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Dissect the striatum from the rodent brain on ice.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold homogenization buffer.
-
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the monoamine metabolites.
-
Protein Assay: Determine the protein concentration of the homogenate using a standard protein assay for normalization.
-
HPLC-ECD Analysis:
-
Inject a known volume of the supernatant (e.g., 20 µL) into the HPLC system.
-
Separate the metabolites on the C18 column using the specified mobile phase at a constant flow rate.
-
Detect DOPAC and HVA using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of DOPAC and HVA.
-
Calculate the concentration of DOPAC and HVA in the samples by comparing their peak areas to the standard curve.
-
Normalize the metabolite concentrations to the protein content of the tissue sample (e.g., ng/mg protein).
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant laboratory safety guidelines.
References
Application Notes and Protocols for Measuring (3-Amino-4-hydroxyphenyl)acetic acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-hydroxyphenyl)acetic acid is a metabolite of interest in various fields of biomedical research, including studies on gut microbiome metabolism, tyrosine metabolism, and its potential role as a biomarker. Accurate and reliable quantification of this compound in biological fluids such as plasma and urine is crucial for advancing our understanding of its physiological and pathological significance. This document provides detailed application notes and protocols for the analysis of this compound using state-of-the-art analytical techniques.
Biological Significance
This compound is a metabolite derived from the essential amino acid tyrosine. Its formation is closely linked to the metabolic activities of the gut microbiota, particularly species of the Clostridium genus. The presence and concentration of this compound in biological fluids can, therefore, provide insights into the composition and metabolic function of the gut microbiome. Furthermore, as a downstream product of tyrosine metabolism, its levels may be relevant in the study of metabolic disorders related to aromatic amino acid pathways.
Analytical Methodologies
The primary methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with UV or electrochemical detection, and more advanced techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting low concentrations of the analyte in complex biological matrices.
Quantitative Data Summary
The following tables summarize typical performance characteristics for a validated UPLC-MS/MS method for the analysis of this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85-115% |
Table 2: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Mean Response (Peak Area) |
| 0.5 | 1,250 |
| 1 | 2,480 |
| 5 | 12,450 |
| 10 | 25,100 |
| 50 | 125,500 |
| 100 | 250,800 |
| 250 | 625,200 |
| 500 | 1,251,000 |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Human Plasma/Serum
This protocol details the procedure for the extraction and quantification of this compound from human plasma or serum samples.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma/serum (control and study samples)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Sample Preparation: Protein Precipitation
-
Thaw plasma/serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of each plasma/serum sample, calibration standard, and quality control sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 400 µL of ice-cold methanol to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
The samples are now ready for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: A standard UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusion of the analytical standard. Example transitions:
-
This compound: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
Protocol 2: UPLC-MS/MS Analysis of this compound in Human Urine
This protocol describes a simple "dilute-and-shoot" method for the analysis of this compound in urine.
1. Materials and Reagents
-
Same as for Protocol 1.
-
Human urine (control and study samples).
2. Sample Preparation: Dilution
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 50 µL of the clarified urine with 450 µL of LC-MS grade water containing the internal standard. This represents a 1:10 dilution. The dilution factor may need to be optimized based on expected analyte concentrations.
-
Vortex the diluted samples.
-
Transfer the diluted samples to autosampler vials.
3. UPLC-MS/MS Conditions
-
The UPLC-MS/MS conditions are the same as described in Protocol 1.
4. Data Analysis
-
The data analysis procedure is the same as described in Protocol 1. Remember to account for the dilution factor when calculating the final concentration in the original urine sample.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed metabolic pathway for this compound formation.
Application Notes and Protocols: Investigating the Role of (3-Amino-4-hydroxyphenyl)acetic Acid in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to (3-Amino-4-hydroxyphenyl)acetic Acid
This compound (3-A-4-HPAA) is a phenolic acid that has garnered interest in metabolic research due to its origins as a metabolite of dietary flavonoids and xenobiotics.[1][2] Its chemical structure, featuring both an amino and a hydroxyl group on the phenyl ring, suggests a potential for diverse biological activities and interactions within metabolic pathways. Understanding the biosynthesis, degradation, and physiological effects of 3-A-4-HPAA is crucial for elucidating the metabolic impact of dietary compounds and the biotransformation of pharmaceutical agents.
These application notes provide a comprehensive overview of the known metabolic context of 3-A-4-HPAA, propose putative metabolic pathways, and offer detailed protocols for its investigation.
Metabolic Origin and Putative Pathways
Biosynthesis and Environmental Sources
This compound is not a primary endogenous metabolite in humans. Its presence in biological systems is typically a result of microbial metabolism of more complex molecules. Two primary sources have been identified:
-
Microbial Degradation of Flavonoids: Gut microbiota can metabolize various dietary flavonoids, such as quercetin and proanthocyanidins, into simpler phenolic acids, including 3-A-4-HPAA.[1][3][4] This biotransformation significantly influences the bioavailability and biological activity of dietary polyphenols.
-
Biotransformation of Roxarsone: 3-A-4-HPAA is a known transformation product of Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid), an organoarsenic veterinary drug.[2] Microbial reduction of the nitro group on Roxarsone leads to the formation of (3-Amino-4-hydroxyphenyl)arsonic acid, which can be further metabolized.
The following diagram illustrates the origin of this compound from these precursors.
Caption: Origin of this compound.
Putative Degradation Pathway
While the specific degradation pathway of 3-A-4-HPAA has not been fully elucidated, it is likely to follow established routes for the catabolism of aromatic compounds, such as those for 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid.[5][6] A plausible pathway involves initial enzymatic modification followed by ring cleavage. The proposed steps are:
-
Deamination and/or Hydroxylation: The initial step could involve the removal of the amino group or further hydroxylation of the phenyl ring.
-
Ring Cleavage: The modified aromatic ring is then likely cleaved by a dioxygenase enzyme.
-
Entry into Central Metabolism: The resulting aliphatic intermediates are further metabolized to common metabolic intermediates, such as pyruvate, succinate, or acetyl-CoA, which can then enter the citric acid cycle.
The following diagram outlines this proposed degradation pathway.
Caption: Proposed degradation pathway for 3-A-4-HPAA.
Data Presentation: Comparative Analysis of Related Phenolic Acids
Direct quantitative data for this compound is limited. The following tables provide data for structurally related compounds to offer a comparative context for experimental design.
Table 1: Pharmacokinetic Parameters of 3-Hydroxyphenylacetic Acid (3-HPAA) in Rats after Intravenous Administration. [7]
| Parameter | Value |
| Half-life (t½) | 18.4 - 33.3 min |
| Distribution Half-life | 3.27 - 5.26 min |
| Clearance (CL) | Varies with dose |
| Volume of Distribution (Vd) | Varies with dose |
Table 2: Effects of 4-Hydroxyphenylacetic Acid (4-HPAA) on Phase II and Antioxidant Enzymes in a Mouse Model of Acetaminophen (APAP) Induced Liver Injury. [8]
| Enzyme/Marker | Treatment Group | % Change vs. APAP alone |
| Glutathione S-transferase (GST) | 4-HPAA (25 mg/kg) + APAP | +25% |
| Sulfotransferase (SULT) | 4-HPAA (25 mg/kg) + APAP | +30% |
| UDP-glucuronosyltransferases (UGTs) | 4-HPAA (25 mg/kg) + APAP | +23% |
| Nuclear factor erythroid 2-related factor (Nrf2) translocation | 4-HPAA (25 mg/kg) + APAP | Increased |
Experimental Protocols
Protocol for Quantification of this compound in Biological Samples using UPLC-MS/MS
This protocol is adapted from methods for analyzing similar phenolic acids and provides a robust framework for the sensitive detection and quantification of 3-A-4-HPAA.[9][10]
Objective: To quantify the concentration of this compound in plasma, urine, or cell culture media.
Materials:
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological samples (plasma, urine, or media)
-
Centrifuge
-
0.22 µm syringe filters
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 3-A-4-HPAA and the internal standard in methanol.
-
Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 300 µL of cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Transfer the filtered supernatant to an autosampler vial.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive or negative (to be optimized for 3-A-4-HPAA).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) and collision energy for both 3-A-4-HPAA and the internal standard using the analytical standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression model.
-
Determine the concentration of 3-A-4-HPAA in the unknown samples from the calibration curve.
-
The following diagram provides a workflow for this protocol.
Caption: Workflow for UPLC-MS/MS quantification.
Protocol for Investigating Metabolic Transformation using Cell-Based Assays with Metabolic Inhibitors
Objective: To determine the involvement of specific enzyme classes in the metabolism of this compound in a cellular model (e.g., hepatocytes, gut epithelial cells).
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Metabolic inhibitors (e.g., a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole, a sulfotransferase inhibitor like pentachlorophenol, a UGT inhibitor like propofol)
-
UPLC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80% confluency.
-
Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Remove the culture medium.
-
Add fresh medium containing the metabolic inhibitor at a non-toxic concentration.
-
Incubate for 1-2 hours.
-
-
Treatment with 3-A-4-HPAA:
-
Add this compound to the wells (with and without inhibitors) at the desired final concentration.
-
Include control wells with no 3-A-4-HPAA and wells with 3-A-4-HPAA but no inhibitor.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the cell culture medium.
-
At the final time point, collect the medium and lyse the cells to analyze intracellular metabolites.
-
-
Sample Analysis:
-
Prepare the collected media and cell lysates for UPLC-MS/MS analysis as described in Protocol 4.1.
-
Analyze the samples for the disappearance of the parent compound (3-A-4-HPAA) and the appearance of potential metabolites.
-
-
Data Interpretation:
-
Compare the rate of 3-A-4-HPAA depletion in the presence and absence of each inhibitor.
-
A significant reduction in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that enzyme class in the metabolism of 3-A-4-HPAA.
-
Protocol for Isotope Tracing to Elucidate Metabolic Fate
Objective: To trace the metabolic fate of this compound and identify its downstream metabolites.[11][12]
Materials:
-
Stable isotope-labeled this compound (e.g., ¹³C- or ¹⁵N-labeled)
-
In vivo model (e.g., rats or mice) or in vitro cell culture system
-
Metabolite extraction reagents
-
LC-MS or GC-MS system capable of distinguishing between labeled and unlabeled metabolites
Procedure:
-
Administration of Labeled Compound:
-
In vivo: Administer the labeled 3-A-4-HPAA to the animal model via an appropriate route (e.g., oral gavage, intravenous injection).
-
In vitro: Add the labeled 3-A-4-HPAA to the cell culture medium.
-
-
Sample Collection:
-
In vivo: Collect blood, urine, and feces at multiple time points. At the end of the experiment, collect tissues of interest.
-
In vitro: Collect cell culture medium and cell pellets at various time points.
-
-
Metabolite Extraction:
-
Perform metabolite extraction from the collected samples using appropriate protocols (e.g., Folch extraction for lipids, protein precipitation for polar metabolites).
-
-
Mass Spectrometry Analysis:
-
Analyze the extracts using LC-MS or GC-MS.
-
Scan for known and unknown metabolites that incorporate the stable isotope label. This can be done by looking for mass shifts corresponding to the number of labels in the precursor compound.
-
-
Data Analysis and Pathway Reconstruction:
-
Identify the labeled downstream metabolites.
-
Use the identified labeled metabolites to reconstruct the metabolic pathway of this compound.
-
By employing these protocols, researchers can systematically investigate the role of this compound in metabolic pathways, quantify its presence in biological systems, and elucidate its metabolic fate. This knowledge will contribute to a better understanding of the complex interactions between diet, gut microbiota, and host metabolism.
References
- 1. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. N-Hydroxyarylamine O-Acetyltransferases Catalyze Acetylation of 3-Amino-4-Hydroxyphenylarsonic Acid in the 4-Hydroxy-3-Nitrobenzenearsonic Acid Transformation Pathway of Enterobacter sp. Strain CZ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 3-Hydroxyphenylacetic Acid Induces the Burkholderia cenocepacia Phenylacetic Acid Degradation Pathway – Toward Understanding the Contribution of Aromatic Catabolism to Pathogenesis [frontiersin.org]
- 6. Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats | CoLab [colab.ws]
- 8. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-Amino-4-hydroxyphenyl)acetic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-hydroxyphenyl)acetic acid is a phenolic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring both an amino and a hydroxyl group on the phenyl ring, makes it a relevant molecule in studies of drug metabolism, synthesis of pharmaceutical intermediates, and as a potential biomarker. Accurate quantification of this analyte is crucial for the integrity of research and development activities. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| CAS Number | 38196-08-6 | PubChem[1] |
| Appearance | Off-white to light brown solid (typical) | N/A |
| Solubility | Soluble in methanol, ethanol, and aqueous acidic or basic solutions. Limited solubility in water at neutral pH. | N/A |
| Purity (Typical) | ≥98% | N/A |
Note: As this compound is not widely available as a certified reference material, the purity and appearance are typical values. Users should verify the purity of their specific lot.
Application: Quantitative Analysis by Reverse-Phase HPLC
The following protocol outlines a method for the quantitative determination of this compound in solution. This method is suitable for purity assessment, quantification in reaction mixtures, and potentially for analysis in biological matrices after appropriate sample preparation.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Protocol for HPLC Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
3. Preparation of Standard Solutions:
Caption: Preparation of standard solutions for HPLC analysis.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 278 nm |
| Run Time | Approximately 15 minutes |
5. Sample Preparation:
-
For Purity Assessment: Dissolve an accurately weighed amount of the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): A protein precipitation step is required. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the known concentrations of the working standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method Validation Summary (Illustrative Data)
The following table summarizes the typical performance characteristics of this HPLC method, based on general principles of analytical method validation.
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak is well-resolved |
Stability and Storage
-
Solid Standard: The solid reference standard of this compound should be stored in a cool, dark, and dry place. When stored properly, it is expected to be stable for at least one year.
-
Stock Solution: Stock solutions prepared in methanol should be stored at -20°C and are typically stable for up to 3 months. It is recommended to prepare fresh working standards daily.
Potential Impurities
During the synthesis of this compound, potential impurities may arise from starting materials, by-products, or degradation. These could include isomers, precursors such as 4-hydroxyphenylacetic acid, or related compounds formed during the manufacturing process. The provided HPLC method should be capable of separating the main compound from many of these potential impurities.
Signaling Pathways and Logical Relationships
While this compound is not a well-established signaling molecule, its structural similarity to neurotransmitter metabolites suggests its potential interaction with various biological pathways. The primary logical relationship in its use as a standard is the direct correlation between its concentration and the analytical signal obtained.
Caption: Relationship between concentration and analytical signal.
Disclaimer: The quantitative data presented in the tables are illustrative and based on typical analytical method performance. Users must perform their own method validation to ensure the accuracy and precision of their results. The provided protocols are intended for research use only.
References
Troubleshooting & Optimization
How to improve the solubility of (3-Amino-4-hydroxyphenyl)acetic acid in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Amino-4-hydroxyphenyl)acetic acid and encountering solubility challenges in aqueous buffers.
Troubleshooting Guide
Encountering poor solubility of this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Precipitate formation when dissolving this compound in a neutral aqueous buffer (e.g., PBS pH 7.4).
| Potential Cause | Suggested Solution | Experimental Protocol |
| Isoelectric Point: The compound has both acidic (phenolic hydroxyl, carboxylic acid) and basic (amino) functional groups. At its isoelectric point (pI), the net charge is zero, leading to minimal solubility. Neutral pH may be close to the pI. | Adjusting the pH of the buffer away from the isoelectric point can significantly increase solubility by ionizing the functional groups.[1] | Protocol 1: pH Adjustment for Solubility Enhancement |
| Low Intrinsic Solubility: The inherent molecular structure may lead to poor solubility in aqueous media. | Employ solubility-enhancing excipients such as co-solvents or cyclodextrins.[2][3][4][5][6] | Protocol 2: Co-solvent Screening or Protocol 3: Cyclodextrin Complexation |
| Concentration Exceeds Solubility Limit: The desired concentration may be higher than the compound's solubility under the current conditions. | Determine the approximate solubility in the current buffer to establish a baseline. If higher concentrations are needed, proceed with pH adjustment or the use of excipients. | Protocol 4: Basic Solubility Assessment |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The exact aqueous solubility of this compound is not widely reported. However, due to its aromatic structure and multiple functional groups, it is expected to have limited solubility in neutral aqueous buffers. Its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH due to its amphoteric nature, possessing both acidic (phenolic hydroxyl and carboxylic acid) and basic (amino) groups.
-
At low pH (acidic conditions): The amino group will be protonated (-NH3+), increasing the overall positive charge and enhancing solubility.
-
At high pH (alkaline conditions): The phenolic hydroxyl and carboxylic acid groups will be deprotonated (-O- and -COO-), increasing the overall negative charge and enhancing solubility.[1]
-
Near the isoelectric point (pI): The compound will exist as a zwitterion with a net neutral charge, leading to minimum solubility.
Q3: What are co-solvents and how can they improve solubility?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent.[6] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] They work by creating a more favorable environment for the hydrophobic portions of the solute molecule.[7]
Q4: Can cyclodextrins be used to enhance the solubility of this compound?
A4: Yes, cyclodextrins are effective solubilizing agents for many poorly soluble drugs.[2][3][4][8][9] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[2][8] this compound can potentially form an inclusion complex with a cyclodextrin, where the hydrophobic phenyl ring is encapsulated within the cyclodextrin cavity, thereby increasing its apparent water solubility.[2][3]
Q5: Are there any potential stability issues to consider when adjusting pH or using excipients?
A5: Yes. Extreme pH values (either highly acidic or highly alkaline) can potentially lead to the degradation of the compound over time. It is crucial to assess the chemical stability of this compound under the selected solubilization conditions. Similarly, while co-solvents and cyclodextrins can enhance solubility, it is important to ensure they do not negatively impact the stability or interfere with downstream experimental assays. Stability studies are recommended.
Quantitative Data Summary
Table 1: Effect of pH on the Aqueous Solubility of this compound (Illustrative)
| Buffer pH | Expected Predominant Species | Predicted Solubility (mg/mL) |
| 2.0 | Cationic | > 10 |
| 4.0 | Cationic/Zwitterionic | ~1-5 |
| 7.4 | Zwitterionic/Anionic | < 1 |
| 9.0 | Anionic | > 15 |
| 11.0 | Dianionic | > 25 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4 (Illustrative)
| Co-solvent | Concentration (% v/v) | Predicted Solubility (mg/mL) |
| None | 0 | < 1 |
| Ethanol | 10 | ~2-4 |
| Ethanol | 20 | ~5-8 |
| Propylene Glycol | 10 | ~3-5 |
| Propylene Glycol | 20 | ~7-10 |
| PEG 400 | 10 | ~4-6 |
| PEG 400 | 20 | ~9-12 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4 (Illustrative)
| Cyclodextrin | Concentration (mM) | Predicted Solubility (mg/mL) |
| None | 0 | < 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 | ~8-12 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 100 | ~15-20 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 50 | ~10-15 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 100 | ~20-25 |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9, 11).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Co-solvent Screening
-
Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400) in the desired aqueous buffer (e.g., PBS pH 7.4).
-
Create a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent system.
Protocol 3: Cyclodextrin Complexation
-
Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations in the desired aqueous buffer.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from Protocol 1 to determine the solubility enhancement.
Protocol 4: Basic Solubility Assessment
-
Add a small, known amount of this compound to a fixed volume of the aqueous buffer.
-
Stir the mixture and visually observe if the compound dissolves completely.
-
If it dissolves, incrementally add more compound until a persistent precipitate is observed.
-
This provides a rough estimate of the solubility limit under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: The effect of pH on the ionization and solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. scispace.com [scispace.com]
- 5. [PDF] Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal | Semantic Scholar [semanticscholar.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. ascelibrary.org [ascelibrary.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
Long-term stability and optimal storage conditions for (3-Amino-4-hydroxyphenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage of (3-Amino-4-hydroxyphenyl)acetic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Recommended conditions are at or below room temperature. For extended shelf life, storage at 2-8°C or -20°C is advisable.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh. If storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below for short periods. The stability in solution is highly dependent on the solvent, pH, and presence of antioxidants.
Q3: What are the potential degradation pathways for this compound?
A3: As a phenolic amino acid, this compound is susceptible to oxidation and photodecomposition. The phenolic hydroxyl group can be oxidized, potentially leading to colored degradation products. The amino group can also undergo reactions. Under harsh conditions, decarboxylation may occur.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation in the solid material can include a change in color from off-white/light tan to brown or the development of a noticeable odor. For solutions, discoloration (e.g., turning yellow or brown) or the formation of precipitates can indicate degradation. A decrease in purity as determined by analytical methods like HPLC is a definitive indicator of degradation.
Q5: Is this compound sensitive to light?
A5: Yes, phenolic compounds are often sensitive to light. It is recommended to store this compound in amber vials or in a light-blocking container to prevent photodecomposition.[2]
Troubleshooting Guides
Issue 1: Discoloration of Solid Compound
-
Problem: The solid this compound has turned yellow or brown.
-
Possible Cause: This is likely due to oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, or elevated temperatures.
-
Solution:
-
Assess Purity: Before use, verify the purity of the discolored material using a suitable analytical method, such as HPLC.
-
Storage Review: Ensure the compound is stored in a tightly sealed container with an inert atmosphere (e.g., argon or nitrogen) if possible. Store in a cool, dark, and dry place.
-
Future Prevention: Purchase smaller quantities to ensure the stock is used before significant degradation can occur. Always handle the material quickly to minimize exposure to air and light.
-
Issue 2: Poor Solubility or Precipitation in Solution
-
Problem: Difficulty dissolving the compound or observing precipitation after a short period.
-
Possible Cause:
-
The compound may have degraded to less soluble products.
-
The pH of the solution may not be optimal for solubility.
-
The concentration may be too high for the chosen solvent.
-
-
Solution:
-
Check Purity: Analyze the solid material for degradation.
-
Adjust pH: The solubility of amino acids is pH-dependent. Try adjusting the pH of the solvent. For this compound, solubility may be enhanced in slightly acidic or basic aqueous solutions.
-
Use Co-solvents: If working with aqueous solutions, the addition of a small amount of a polar organic solvent like DMSO or ethanol may improve solubility.
-
Prepare Fresh: Always prepare solutions fresh before use to minimize the risk of degradation and precipitation.
-
Issue 3: Inconsistent Experimental Results
-
Problem: High variability in results from experiments using this compound.
-
Possible Cause: This can be a direct consequence of compound instability. Degradation can lead to a lower effective concentration of the active compound and the presence of interfering degradation products.
-
Solution:
-
Implement Strict Storage Protocols: Follow the recommended storage conditions diligently.
-
Regular Quality Control: Routinely check the purity of your stock material using HPLC, especially for older batches.
-
Prepare Fresh Working Solutions: Always prepare working solutions from a solid stock on the day of the experiment.
-
Document Everything: Keep detailed records of the age of the stock, storage conditions, and solution preparation for each experiment to help identify trends related to compound stability.
-
Data Presentation
Table 1: ICH Recommended Storage Conditions for Long-Term Stability Testing
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
*RH = Relative Humidity. These are standard conditions outlined by the International Council for Harmonisation (ICH) for stability testing of new drug substances.[3][4]
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours |
| Photolytic | Exposure to ICH-compliant light source |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a validated stability-indicating HPLC method. Optimization will be required for specific equipment and sample matrices.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: 50:50 (v/v) Water:Methanol.
3. Chromatographic Conditions:
-
Gradient Elution: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm.
4. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in the sample solvent. Prepare working standards by diluting the stock solution.
-
Forced Degradation Samples: Subject the compound to the stress conditions outlined in Table 2. Neutralize acidic and basic samples before dilution in the sample solvent.
5. Validation Parameters:
-
Specificity: Ensure the peak for the parent compound is well-resolved from any degradation peaks.
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).
-
Accuracy and Precision: Determine by analyzing samples with known concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Mandatory Visualization
Caption: A logical workflow for conducting stability studies.
Caption: A potential antioxidant signaling pathway.
References
Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (3-Amino-4-hydroxyphenyl)acetic acid. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxyphenylacetic acid:
-
Nitration: Electrophilic aromatic substitution of 4-hydroxyphenylacetic acid to introduce a nitro group at the 3-position, yielding 2-(4-hydroxy-3-nitrophenyl)acetic acid.
-
Reduction: Reduction of the nitro group of 2-(4-hydroxy-3-nitrophenyl)acetic acid to an amino group to obtain the final product, this compound.
A general workflow for this synthesis is depicted below:
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems that may arise during the synthesis, presented in a question-and-answer format.
Step 1: Nitration of 4-Hydroxyphenylacetic acid
Q1: My nitration reaction is resulting in a low yield of the desired 2-(4-hydroxy-3-nitrophenyl)acetic acid. What are the possible causes and solutions?
A1: Low yields in the nitration of phenolic compounds are a common issue. The potential causes and corresponding solutions are summarized in the table below.
| Potential Cause | Recommended Solutions |
| Oxidation of the phenol: The hydroxyl group activates the ring, making it susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts.[1] | - Maintain a low reaction temperature (typically 0-10 °C) using an ice bath. - Add the nitrating agent (e.g., nitric acid) slowly and dropwise to control the exothermic reaction. - Use a milder nitrating agent, such as calcium nitrate in acetic acid.[2] |
| Over-nitration: The activated ring may undergo further nitration, leading to dinitro or trinitro products.[3] | - Use a stoichiometric amount of the nitrating agent. - Carefully control the reaction time and temperature. |
| Incorrect regioselectivity: While the hydroxyl group is an ortho, para-director, some formation of the ortho-nitro isomer might occur, complicating purification. The acetic acid group is a deactivator and meta-director. The hydroxyl group's activating effect dominates, directing nitration primarily to the position ortho to it (and meta to the acetic acid group). | - Ensure proper reaction conditions (e.g., solvent, temperature) to favor the desired isomer. Acetic acid is a common solvent for this reaction.[4] |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocol: Nitration of 4-Hydroxyphenylacetic acid
A representative laboratory-scale protocol for the nitration of 4-hydroxyphenylacetic acid is as follows:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of nitric acid in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Note: This is a general procedure and may require optimization.
The mechanism for the nitration reaction is an electrophilic aromatic substitution, as illustrated below.
Step 2: Reduction of 2-(4-Hydroxy-3-nitrophenyl)acetic acid
Q2: I am having trouble with the reduction of the nitro group. The reaction is either incomplete or I am getting side products. What can I do?
A2: The reduction of aromatic nitro compounds can be achieved using various methods, each with its own advantages and potential pitfalls.
| Potential Issue | Recommended Solutions |
| Incomplete Reduction: The reducing agent may not be active enough or the reaction conditions may be suboptimal. | - For catalytic hydrogenation (e.g., H₂/Pd/C), ensure the catalyst is active and not poisoned. Increase hydrogen pressure if necessary.[5] - For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure sufficient acid is present and the metal is finely divided for maximum surface area. |
| Formation of Side Products: Depending on the reducing agent and conditions, side products such as hydroxylamines or azo compounds can be formed.[6] | - Catalytic hydrogenation is often a clean method for reducing nitro groups to amines.[5] - If using metal/acid, ensure the reaction goes to completion to avoid accumulation of intermediates. |
| Product Degradation/Oxidation: The resulting aminophenol can be sensitive to oxidation, especially during workup, leading to discoloration and impurities. | - Perform the workup under an inert atmosphere (e.g., nitrogen or argon). - Use a solution of a reducing agent like sodium bisulfite during washing to prevent oxidation. |
| Difficulty in Product Isolation: The product may be soluble in the reaction mixture or form salts that are difficult to handle. | - Adjust the pH of the solution to the isoelectric point of the amino acid to induce precipitation. - Use appropriate extraction and crystallization techniques for purification. |
Experimental Protocol: Reduction of 2-(4-Hydroxy-3-nitrophenyl)acetic acid
A common method for the reduction is catalytic hydrogenation:
-
In a hydrogenation vessel, dissolve 2-(4-hydroxy-3-nitrophenyl)acetic acid in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Note: This is a general procedure and may require optimization.
The following diagram illustrates a general troubleshooting workflow for the synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Actual values may vary depending on the specific laboratory conditions and scale of the reaction.
| Parameter | Step 1: Nitration | Step 2: Reduction (Catalytic Hydrogenation) |
| Starting Material | 4-Hydroxyphenylacetic acid | 2-(4-Hydroxy-3-nitrophenyl)acetic acid |
| Solvent | Glacial Acetic Acid | Ethanol, Methanol, or Acetic Acid |
| Reagent | Nitric Acid | Hydrogen gas, Palladium on Carbon (Pd/C) |
| Temperature | 0 - 10 °C | Room Temperature |
| Reaction Time | 1 - 4 hours (TLC monitored) | 2 - 8 hours (TLC monitored) |
| Typical Yield | 70 - 85% | 80 - 95% |
| Purity (crude) | 85 - 95% | 90 - 98% |
Note: The data presented are estimates based on general organic synthesis principles and may not represent optimized industrial processes.
References
Technical Support Center: Optimizing Derivatization of (3-Amino-4-hydroxyphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (3-Amino-4-hydroxyphenyl)acetic acid. Our aim is to offer practical solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a crucial step to improve the analytical properties of this compound for several reasons:
-
Enhanced Volatility for Gas Chromatography (GC): The native molecule has low volatility due to its polar amino, hydroxyl, and carboxylic acid groups, making it unsuitable for direct GC analysis. Derivatization converts these polar groups into less polar, more volatile moieties.
-
Improved Chromatographic Separation: Derivatization can lead to better peak shapes and resolution in both High-Performance Liquid Chromatography (HPLC) and GC.
-
Increased Detector Sensitivity: By attaching a chromophore or fluorophore, derivatization significantly enhances the detection response for UV-Vis or fluorescence detectors, which is particularly useful for trace analysis.
Q2: Which functional groups in this compound are targeted during derivatization?
A2: All three active hydrogen-containing functional groups can be targeted for derivatization: the primary amino group (-NH₂), the phenolic hydroxyl group (-OH), and the carboxylic acid group (-COOH). The extent of derivatization will depend on the chosen reagent and reaction conditions.
Q3: What are the most common derivatization reagents for this compound?
A3: For HPLC analysis, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a common choice as it reacts with both the amino and phenolic hydroxyl groups to form highly fluorescent and UV-active derivatives. For GC analysis, silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to derivatize all three functional groups, rendering the molecule volatile.
Q4: Can the amino, hydroxyl, and carboxylic acid groups be derivatized simultaneously?
A4: Yes, single-step derivatization of all three functional groups is possible. For instance, silylation with MSTFA can derivatize the amino, hydroxyl, and carboxyl groups in one reaction.[1][2] Similarly, certain acylation and esterification methods can be employed for simultaneous derivatization.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low or No Derivative Peak in Chromatogram
Possible Causes:
-
Incorrect pH: The derivatization of the amino group is highly pH-dependent. For instance, FMOC-Cl derivatization requires an alkaline pH (e.g., 11.4) to ensure the amino group is deprotonated and sufficiently nucleophilic.[3]
-
Reagent Degradation: Derivatizing agents can be sensitive to moisture and light. Ensure that your reagents are fresh and have been stored correctly.
-
Insufficient Reagent: A molar excess of the derivatizing reagent is often required to drive the reaction to completion.
-
Presence of Water (for Silylation): Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure all glassware and solvents are anhydrous.
Solutions:
-
Verify and adjust the pH of the reaction mixture using a suitable buffer (e.g., borate buffer for FMOC-Cl derivatization).[3]
-
Use a fresh batch of the derivatizing reagent.
-
Increase the molar ratio of the derivatizing reagent to the analyte.
-
For silylation, dry the sample thoroughly and use anhydrous solvents.
Issue 2: Multiple or Unexpected Peaks in Chromatogram
Possible Causes:
-
Incomplete Derivatization: This can lead to the presence of the underivatized starting material and partially derivatized intermediates.
-
Formation of Multiple Derivatives: With reagents like FMOC-Cl, both mono- and di-substituted derivatives of the amino and phenolic hydroxyl groups can form, leading to multiple peaks.[3][4]
-
Reagent Hydrolysis: The derivatizing reagent can hydrolyze, creating by-products that may be detected. For example, FMOC-Cl can hydrolyze to FMOC-OH, which is fluorescent.[5]
-
Derivative Instability: Some derivatives may degrade during the analysis, leading to the appearance of new peaks.
Solutions:
-
Optimize reaction time and temperature to ensure the reaction goes to completion.
-
Carefully control the reaction conditions (pH, reagent concentration) to favor the formation of a single, desired derivative. For example, with FMOC-Cl, a pH of 11.4 and a 40-minute reaction time can favor the formation of the disubstituted tyrosine derivative.[3]
-
Include a step to remove excess reagent or its hydrolysis products before analysis.
-
Investigate the stability of the derivatives under your chromatographic conditions.
Issue 3: Poor Reproducibility of Peak Areas
Possible Causes:
-
Inconsistent Reaction Times: Variations in the duration of the derivatization reaction can lead to inconsistent product yields.
-
Temperature Fluctuations: Derivatization reactions can be sensitive to temperature.
-
Inaccurate Pipetting: Small errors in the volumes of sample or reagents can lead to significant variations in the final concentration of the derivative.
Solutions:
-
Precisely control the reaction time for all samples and standards.
-
Use a temperature-controlled environment (e.g., a heating block or water bath) for the reaction.
-
Use calibrated pipettes and exercise care when handling small volumes.
-
Consider using an internal standard to correct for variations in derivatization efficiency and injection volume.
Data Presentation
Table 1: Recommended Reaction Conditions for FMOC-Cl Derivatization of this compound (adapted from Tyrosine derivatization)
| Parameter | Recommended Condition | Reference |
| Reagent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | [3] |
| Solvent | Borate Buffer | [3] |
| pH | 11.4 | [3] |
| Reaction Time | 40 minutes | [3] |
| Temperature | Ambient | [3] |
| Molar Ratio | 10 to 300 (FMOC-Cl to total amino acid) | [3] |
Table 2: General Reaction Conditions for MSTFA Silylation of Amino Acids
| Parameter | Recommended Condition | Reference |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | [2] |
| Solvent | Acetonitrile (or neat) | [2] |
| Temperature | 100 °C | [6] |
| Reaction Time | 4 hours | [6] |
| Catalyst (optional) | Trimethylchlorosilane (TMCS) for hindered groups |
Experimental Protocols
Protocol 1: FMOC-Cl Derivatization for HPLC Analysis
This protocol is adapted from a method for the derivatization of tyrosine, a structurally similar amino acid.[3]
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Reaction Mixture Preparation: In a reaction vial, combine the sample or standard solution with a borate buffer to achieve a final pH of 11.4.
-
Derivatization: Add a solution of FMOC-Cl in a suitable solvent (e.g., acetonitrile) to the reaction mixture. The molar ratio of FMOC-Cl to the analyte should be in the range of 10 to 300.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 40 minutes.
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing reagent to consume the excess FMOC-Cl.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: MSTFA Derivatization for GC-MS Analysis
This is a general protocol for the silylation of amino acids.[6]
-
Sample Preparation: Place a known amount of the dried this compound sample or standard into a reaction vial.
-
Reagent Addition: Add the silylating reagent, MSTFA, to the vial. A solvent such as acetonitrile can also be added.
-
Reaction: Tightly cap the vial and heat it at 100°C for 4 hours to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low or no derivative peak formation.
References
- 1. Single-step, quantitative derivatization of amino, carboxyl, and hydroxyl groups in iodothyronine amino acids with ethanolic pivalic anhydride containing 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. merckmillipore.com [merckmillipore.com]
Identifying and minimizing interfering substances in (3-Amino-4-hydroxyphenyl)acetic acid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Amino-4-hydroxyphenyl)acetic acid assays. The information provided is designed to help identify and minimize interfering substances to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most common analytical methods for quantifying this compound, a type of aromatic amino acid, are High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or mass spectrometry (MS) detector, and electrochemical detection methods. Reversed-phase HPLC is frequently employed to separate the analyte from other components in the sample matrix. Electrochemical sensors can also offer high sensitivity and selectivity for electroactive compounds like this compound.
Q2: What are the primary sources of interference in this compound assays?
A2: Interference in these assays can originate from several sources:
-
Endogenous compounds from biological samples (e.g., plasma, urine), such as other amino acids, metabolites, proteins, and salts.
-
Structurally similar compounds that may co-elute in HPLC or have similar electrochemical properties. This can include isomers or other phenolic compounds. For instance, compounds like ortho-aminophenol and para-aminophenol could potentially interfere in assays targeting aminophenols.[1]
-
Synthesis-related impurities from the production of this compound, such as unreacted starting materials or byproducts.
-
Reagents and solvents used in sample preparation and analysis that may contain contaminants.
Q3: What is the "matrix effect" and how can it impact my results?
A3: The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[2] In HPLC-MS, for example, co-eluting compounds from the sample can suppress or enhance the ionization of this compound, leading to inaccurate quantification. In electrochemical analysis, other substances in the matrix can adsorb to the electrode surface, affecting its activity and the analyte's signal.
Q4: How can I minimize the matrix effect?
A4: Minimizing the matrix effect typically involves thorough sample preparation. Common techniques include:
-
Protein precipitation: Using organic solvents like acetonitrile or acids to remove proteins from biological samples.
-
Liquid-liquid extraction (LLE): To separate the analyte from interfering substances based on their differential solubility in two immiscible liquids.
-
Solid-phase extraction (SPE): For more selective cleanup and concentration of the analyte.
-
Dilution: A simple method to reduce the concentration of interfering substances, although this may also decrease the analyte concentration to below the detection limit.
Q5: My chromatogram shows poor peak shape (e.g., tailing or fronting). What could be the cause?
A5: Poor peak shape in HPLC can be caused by several factors:
-
Column overload: Injecting too much sample.
-
Inappropriate mobile phase pH: For ionizable compounds like this compound, the mobile phase pH should be controlled to ensure a consistent ionization state.
-
Column contamination or degradation: Buildup of contaminants or loss of stationary phase.
-
Secondary interactions: Interactions between the analyte and the stationary phase, which can sometimes be mitigated by adjusting the mobile phase composition.
Troubleshooting Guides
Issue 1: Inaccurate Quantification or Poor Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effect | Perform a matrix effect study by comparing the signal of the analyte in a clean solvent versus a spiked blank matrix. Implement a more rigorous sample cleanup method such as SPE or LLE. | Improved accuracy and reproducibility of quantification. |
| Incomplete Analyte Extraction | Optimize the extraction solvent and pH. Increase extraction time or use a more vigorous mixing method. | Higher recovery of the analyte from the sample matrix. |
| Analyte Degradation | Ensure samples are stored properly (e.g., at low temperatures and protected from light). Add antioxidants to the sample if oxidative degradation is suspected. | Consistent analyte concentration over time. |
| Calibration Curve Issues | Prepare fresh calibration standards. Ensure the concentration range of the standards brackets the expected sample concentrations. Use a matrix-matched calibration curve if the matrix effect is significant. | A linear calibration curve with a good correlation coefficient (R² > 0.99). |
Issue 2: Co-eluting or Interfering Peaks in HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomeric or Structurally Similar Compounds | Modify the HPLC method to improve resolution. This can include changing the mobile phase composition, gradient profile, column temperature, or using a different column chemistry (e.g., a phenyl-hexyl column for aromatic compounds). | Baseline separation of the analyte peak from interfering peaks. |
| Contaminated Mobile Phase or System | Prepare fresh mobile phase with high-purity solvents and reagents. Flush the HPLC system thoroughly. | A clean baseline without extraneous peaks. |
| Sample Contamination | Review the sample collection and preparation procedure to identify potential sources of contamination. | Cleaner chromatograms for subsequent samples. |
Issue 3: Unstable or Noisy Baseline in Electrochemical Detection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Electrode Fouling | Clean and polish the working electrode according to the manufacturer's instructions. | A stable and low-noise baseline. |
| Electrical Interference | Ensure the electrochemical setup is properly grounded and shielded from external electrical noise. | Reduced baseline noise. |
| Contaminated Electrolyte | Prepare fresh supporting electrolyte with high-purity reagents and water. | A stable electrochemical signal. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a general method for removing proteins from plasma samples, which can interfere with HPLC analysis.
-
Sample Collection: Collect blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (a 1:3 ratio).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Protocol 2: General HPLC-UV Method for Aromatic Amino Acids
This is a starting point for developing a specific method for this compound. Optimization will likely be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical starting gradient could be 5% B to 95% B over 10 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Scan for the optimal absorbance wavelength for this compound, likely around 270-280 nm.
-
Quantification: Create a calibration curve using standards of known concentrations.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A general experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Poor Peak Shape in HPLC
Caption: A decision-making flowchart for troubleshooting poor peak shape in HPLC analyses.
Potential Interfering Substances
Caption: A diagram illustrating the main categories of potential interfering substances in the analysis of this compound.
References
Technical Support Center: High-Yield Purification of (3-Amino-4-hydroxyphenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield purification of (3-Amino-4-hydroxyphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a polar aromatic amino acid, are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a polar compound like this compound, polar solvents are generally a good starting point. Water, ethanol, and methanol are often suitable choices.[1] Mixed solvent systems, such as combinations of a good solvent (e.g., ethanol, methanol) with a poor solvent (e.g., water, hexane), can also be effective.[2] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific sample.
Q3: What types of chromatography are suitable for purifying this compound?
A3: Several chromatography techniques can be employed:
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for achieving high purity, especially for small-scale purifications or for analytical purposes to assess purity.
-
Normal-phase Column Chromatography: This can be effective for separating the target compound from less polar impurities.
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple modes of interaction (e.g., ion exchange and hydrophobic) and can be particularly effective for purifying complex mixtures and separating challenging impurities.[3][4][5]
Q4: What are the likely impurities I might encounter?
A4: Impurities can originate from starting materials, side reactions, or degradation products. Common impurities in the synthesis of similar aminophenylacetic acid derivatives can include starting materials that were not fully consumed, byproducts from the reduction of a nitro group (if applicable), and positional isomers.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. Insufficient solvent volume. | Try a more polar solvent (e.g., water, methanol).[1][6] Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated. The cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. Consider a different solvent or a mixed solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Try adding a "seed crystal" of the pure compound to induce crystallization. Consider using a mixed solvent system by adding a poor solvent dropwise to the cooled solution until it becomes slightly turbid, then warm to clarify and cool again. |
| Low recovery of purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. |
| Crystals are colored or appear impure. | Colored impurities are present. Incomplete removal of impurities during the single recrystallization step. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | Inappropriate mobile phase composition. Incorrect stationary phase. | Optimize the solvent system (eluent) through thin-layer chromatography (TLC) analysis first. For polar compounds, a more polar eluent may be needed in normal-phase chromatography. In reverse-phase, a higher proportion of the aqueous phase may improve retention. Consider using a mixed-mode chromatography column for enhanced selectivity.[7][8] |
| Compound streaks on the column. | The compound is interacting too strongly with the stationary phase (e.g., silica gel). The sample is overloaded. | For amine-containing compounds on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can reduce streaking. For acidic compounds, adding a small amount of an acidic modifier like acetic acid can be beneficial. Ensure the amount of sample loaded is appropriate for the column size. |
| No compound elutes from the column. | The compound is irreversibly adsorbed to the stationary phase. The mobile phase is not polar enough to elute the compound. | Use a more polar eluent or a gradient elution that gradually increases the polarity of the mobile phase. For zwitterionic compounds like amino acids, adjusting the pH of the mobile phase can significantly alter retention. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is adapted from a method used for a similar compound, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, which achieved high purity.[9]
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot isopropyl alcohol.
-
Addition of Anti-solvent: While the solution is still hot, slowly add toluene dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few more drops of hot isopropyl alcohol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Purification via isoelectric point precipitation.
Quantitative Data
The following table summarizes purification data from related compounds, which can serve as a benchmark for optimizing the purification of this compound.
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Reference |
| 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | Recrystallization | Isopropyl alcohol / Toluene | 89.3 | 99.9 | [9] |
| 3-Aminophenylacetic acid | Precipitation by pH adjustment | Water | 95 | Not specified | [10] |
| p-Aminophenylacetic acid | Recrystallization | Water | 83-84 | Not specified | [11] |
References
- 1. huaxichemical.com [huaxichemical.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. ミックスモードクロマトグラフィー | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a yellow/brown color. What is causing this?
A1: The discoloration of your this compound solution is a common indicator of oxidative degradation. Like other aminophenol compounds, this compound is susceptible to oxidation when exposed to atmospheric oxygen. This process leads to the formation of colored quinone-imine species, which can further polymerize into darker, more complex products.
Q2: What are the primary factors that accelerate the degradation of my solution?
A2: Several factors can significantly increase the rate of oxidative degradation:
-
Exposure to Oxygen: Atmospheric oxygen is the primary driver of the oxidation process.
-
Exposure to Light: Light, particularly UV light, can provide the energy needed to initiate and propagate oxidative reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): In alkaline environments, the phenolic hydroxyl group can be deprotonated, making the molecule more susceptible to oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the oxidation rate.
Q3: What are the general recommendations for storing this compound solutions to maintain stability?
A3: To ensure the stability of your solutions, we recommend the following storage conditions:
-
Temperature: For long-term storage, solutions should be kept at -80°C. For short-term storage (up to 48 hours), refrigeration at 2-8°C is advisable.
-
Light Protection: Always store solutions in amber or opaque containers to protect them from light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage or for use in sensitive assays, overlaying the solution with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.
-
Container Type: Use clean, high-quality glass or polypropylene containers.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, adding antioxidants is a highly effective strategy to prevent oxidative degradation. Common and effective antioxidants for this purpose include ascorbic acid (Vitamin C) and sodium bisulfite. These agents act as sacrificial reductants, being preferentially oxidized over the this compound.
Q5: What concentration of antioxidant should I use?
A5: The optimal concentration can depend on your specific application and the expected level of oxidative stress. However, as a general starting point:
-
Ascorbic Acid: Concentrations in the range of 0.01% to 0.1% (w/v) are often effective.
-
Sodium Bisulfite/Metabisulfite: Concentrations ranging from 0.01% to 0.1% (w/v) are typically used in pharmaceutical formulations to prevent oxidation.[1][2][3] It is always recommended to perform a small-scale pilot experiment to determine the optimal concentration for your specific needs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution rapidly turns yellow/brown upon preparation. | 1. High oxygen content in the solvent. 2. Presence of catalytic metal ion impurities. 3. High pH of the solution. | 1. Deoxygenate the solvent by sparging with nitrogen or argon for 15-30 minutes before dissolving the compound. 2. Use high-purity solvents and consider adding a chelating agent like EDTA (e.g., at 0.01-0.05%) to sequester metal ions. 3. Adjust the pH of the solution to a slightly acidic range (pH 4-6), if compatible with your experimental design. |
| Inconsistent results in analytical assays (e.g., HPLC). | 1. Degradation of the compound in the stock or working solutions. 2. Degradation during sample processing or in the autosampler. | 1. Prepare fresh solutions before each experiment. If using a stock solution, store it under the recommended conditions (frozen, protected from light) and minimize freeze-thaw cycles by preparing single-use aliquots. 2. Add an antioxidant (e.g., 0.05% ascorbic acid) to your sample diluent. Keep samples cool (4°C) in the autosampler if possible. |
| Low yield and colored impurities in a synthesis reaction. | Oxidation of the this compound or related intermediates during the reaction or work-up. | 1. Perform the reaction under an inert atmosphere (nitrogen or argon). 2. Use deoxygenated solvents for the reaction and work-up steps. 3. During work-up, consider adding a reducing agent like sodium bisulfite to the aqueous phase to prevent oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a solution with enhanced stability against oxidative degradation.
Materials:
-
This compound powder
-
High-purity solvent (e.g., water, phosphate buffer)
-
Ascorbic acid or Sodium Bisulfite
-
Nitrogen or Argon gas source
-
Amber volumetric flasks
-
Sterile, single-use storage vials (amber)
Procedure:
-
Solvent Deoxygenation: Place the desired volume of solvent into a flask. Sparge the solvent with nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.
-
Antioxidant Addition: Weigh the required amount of antioxidant (e.g., for a 0.05% solution, add 50 mg to 100 mL of solvent) and dissolve it in the deoxygenated solvent.
-
Compound Dissolution: Accurately weigh the this compound and add it to the antioxidant-containing solvent. Mix gently until fully dissolved.
-
Inert Headspace: Once the compound is dissolved, flush the headspace of the flask with the inert gas.
-
Aliquoting and Storage: Immediately aliquot the solution into single-use amber vials. Flush the headspace of each vial with inert gas before sealing. Store at the appropriate temperature (-80°C for long-term, 2-8°C for short-term).
Protocol 2: Forced Degradation Study to Evaluate Stability
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[4][5][6] This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8 hours). Withdraw samples at each time point, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for a specified time. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C. Withdraw samples at specified time points and analyze by HPLC.
-
Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3). Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 3: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm.
Quantitative Data Summary
The following table presents representative data from a forced degradation study on a 1 mg/mL solution of this compound, illustrating its stability under various stress conditions.
| Stress Condition | Time | Temperature | % Degradation of this compound | Observations |
| 0.1 M HCl | 8 hours | 60°C | ~5% | Minor degradation observed. |
| 0.1 M NaOH | 4 hours | 60°C | ~18% | Significant degradation with the formation of multiple degradation peaks. Solution turns dark brown. |
| 3% H₂O₂ | 8 hours | Room Temp | ~25% | Rapid degradation, indicating high susceptibility to oxidation. Solution turns yellow-brown. |
| Heat | 24 hours | 60°C | ~8% | Moderate degradation. |
| Light | 24 hours | Room Temp | ~12% | Noticeable degradation, highlighting photosensitivity. |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for degradation issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. The Role of Sodium Metabisulfite in Pharmaceutical Applications and Formulations [tengerchemical.com]
- 2. Antiperoxide activity of sodium metabisulfite. A double-edged sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imperialchem.com [imperialchem.com]
- 4. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. benchchem.com [benchchem.com]
Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid
Welcome to the technical support center for (3-Amino-4-hydroxyphenyl)acetic acid (AHPAA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance for working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a tyrosine analog with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] It possesses an aromatic ring substituted with a hydroxyl group, an amino group, and an acetic acid group. These functional groups make the compound susceptible to oxidation, particularly at the phenol and amino moieties. It is prudent to handle this compound as potentially air-sensitive.
Q2: How should I store this compound to ensure its stability?
A2: Due to its potential sensitivity to air and light, it is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles.
Q3: My compound has developed a brownish tint. What could be the cause?
A3: A brownish discoloration is a common indicator of oxidation. The phenol and amino groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of colored impurities. This can be caused by prolonged exposure to air, light, or incompatible solvents. It is crucial to handle the compound under an inert atmosphere and protect it from light.
Q4: I am having trouble dissolving this compound. What solvents are recommended?
A4: The solubility of this compound can be challenging due to its zwitterionic nature at certain pH values. It is generally soluble in polar aprotic solvents like DMSO and DMF. For aqueous solutions, adjusting the pH can significantly improve solubility. In acidic conditions (pH < 2), the amino group is protonated, and in basic conditions (pH > 10), the carboxylic acid and phenolic hydroxyl groups are deprotonated, increasing solubility in both cases.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield during synthesis | Incomplete reaction. | - Ensure starting materials are pure and dry.- Optimize reaction temperature and time.- Use a suitable catalyst if applicable. |
| Side reactions. | - Protect the amino and hydroxyl groups if they are interfering with the desired reaction.- Control the reaction temperature to minimize side product formation. | |
| Loss during workup and purification. | - Use appropriate extraction solvents and pH adjustments to minimize loss in the aqueous phase.- Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions). | |
| Product discoloration (brown/dark) | Oxidation of the phenol and/or amino group. | - Perform the reaction and workup under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Add an antioxidant like sodium sulfite in small quantities during workup. |
| Difficulty in purification | Presence of closely related impurities. | - For recrystallization, try different solvent systems (e.g., water/ethanol, ethyl acetate/hexane).- If using column chromatography, screen different solvent gradients and stationary phases (e.g., silica gel, reversed-phase C18). |
| Product is an oil or does not crystallize. | - Try to precipitate the product as a salt (e.g., hydrochloride salt by adding HCl in an organic solvent).- Use a different purification technique like preparative HPLC. |
Analytical Characterization (HPLC & NMR)
| Problem | Potential Cause | Troubleshooting Steps |
| HPLC: Tailing peaks | Interaction of the amino group with residual silanols on the column. | - Use a mobile phase with a lower pH (e.g., 2.5-3.5) to protonate the amine.- Add a competing base like triethylamine (0.1%) to the mobile phase. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| HPLC: Broad peaks | Poor solubility in the mobile phase. | - Ensure the sample is fully dissolved in the initial mobile phase conditions.- Use a stronger solvent for sample dissolution that is compatible with the mobile phase. |
| Column contamination or degradation. | - Flush the column with a strong solvent.- Replace the column if performance does not improve. | |
| HPLC: Shifting retention times | Inconsistent mobile phase composition. | - Ensure proper mixing and degassing of the mobile phase.- Use a buffered mobile phase to maintain a constant pH. |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| NMR: Broad signals for -NH₂ and -OH protons | Proton exchange with the solvent. | - Use a deuterated solvent that does not exchange protons (e.g., DMSO-d₆).- Add a drop of D₂O to confirm exchangeable protons; the signals should disappear. |
| NMR: Complex aromatic region | Presence of impurities or degradation products. | - Purify the sample further.- Compare the spectrum with a reference spectrum if available. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of a Nitro Precursor (Hypothetical)
This protocol is based on common organic synthesis procedures for similar compounds.
Objective: To synthesize this compound from a commercially available nitro-substituted precursor.
Materials:
-
(3-Nitro-4-hydroxyphenyl)acetic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a flask suitable for hydrogenation, dissolve (3-Nitro-4-hydroxyphenyl)acetic acid in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and connect it to a hydrogen gas source.
-
Purge the flask with hydrogen gas to remove any air.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: HPLC Analysis of this compound
Objective: To determine the purity of a sample of this compound by reversed-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area percentage of the main peak.
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway Involvement
Given that derivatives of similar phenolic amino acids have shown anticancer and antioxidant properties, this compound could potentially modulate cellular signaling pathways related to stress response and cell proliferation.[3] A plausible hypothetical pathway involves the activation of antioxidant response elements and modulation of MAP kinase pathways.
Caption: Hypothetical signaling pathway influenced by AHPAA.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for AHPAA synthesis and purification.
Troubleshooting Logic for HPLC Analysis
This diagram outlines a logical approach to troubleshooting common issues in HPLC analysis of this compound.
Caption: Troubleshooting logic for HPLC analysis of AHPAA.
References
Strategies to increase the efficiency of (3-Amino-4-hydroxyphenyl)acetic acid labeling
Technical Support Center: (3-Amino-4-hydroxyphenyl)acetic acid Labeling
This guide provides researchers, scientists, and drug development professionals with strategies to increase the efficiency of labeling using this compound. The information is presented in a question-and-answer format to address specific issues you may encounter.
The labeling method described is based on a peroxidase-catalyzed reaction, similar to tyramide signal amplification (TSA), where horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) activates the phenolic compound, which then covalently binds to tyrosine residues on the target protein.[1][2][3][4]
Core Principle of Peroxidase-Mediated Labeling
The fundamental mechanism involves the enzymatic activation of this compound by a peroxidase, such as horseradish peroxidase (HRP). In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP converts the labeling reagent into a highly reactive, short-lived radical. This activated molecule then forms covalent bonds with electron-rich amino acid residues, primarily tyrosines, in close proximity to the HRP enzyme.
Frequently Asked Questions (FAQs) and Troubleshooting
Low Labeling Efficiency
Q1: My labeling efficiency is consistently low. What are the primary factors I should investigate?
Low efficiency can stem from several sources. Systematically check the following:
-
Enzyme Activity: Confirm your horseradish peroxidase (HRP) is active.
-
Reagent Concentrations: Optimize the concentrations of HRP, this compound, and hydrogen peroxide.
-
Reaction Buffer: Ensure the pH is optimal and the buffer is free of interfering substances.
-
Target Protein: Verify the concentration and accessibility of tyrosine residues on your target molecule.
-
Incubation Time and Temperature: The reaction may require longer incubation or a different temperature.
Enzyme-Related Issues
Q2: How can I confirm my horseradish peroxidase (HRP) is active?
You can perform a simple activity assay using a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A color change upon addition of the substrate and a low concentration of H₂O₂ indicates active HRP.
Q3: What are common inhibitors of HRP that I should be aware of?
Several common laboratory reagents can inhibit HRP activity. It is crucial to avoid them in your reaction buffer. Key inhibitors include:
-
Sodium azide (NaN₃): A potent inhibitor of HRP, even at low concentrations (e.g., 0.02%).[5][6]
-
Certain metal ions: Co²⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, and Pb²⁺ can also inhibit HRP.
Reagent and Buffer Conditions
Q4: What is the optimal pH for the labeling reaction?
The optimal pH for HRP activity is generally between 6.0 and 7.5. However, the specific pH can influence both enzyme activity and the stability of your target protein. It is advisable to perform a pH optimization experiment within this range.
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 7.5 | The enzyme is most stable between pH 5.0 and 9.0. |
| H₂O₂ Concentration | 0.0003% - 0.03% | Higher concentrations can inactivate HRP.[3][6] |
| Labeling Reagent | 1 µM - 50 µM | Titration is necessary to find the optimal concentration. |
| HRP Concentration | Varies by application | Dependent on the concentration of the target. |
Q5: Can the concentration of hydrogen peroxide (H₂O₂) impact the efficiency?
Yes, the H₂O₂ concentration is critical. While it is required for the activation of HRP, concentrations that are too high can lead to inactivation of the enzyme.[3][6] It is best to start with a low concentration (e.g., 0.003%) and optimize from there.
Q6: Are there any buffer components I should avoid?
Avoid buffers containing primary amines (like Tris or glycine) or other nucleophilic components that could react with the activated labeling reagent.[9] Phosphate-buffered saline (PBS) or carbonate-bicarbonate buffers are generally compatible.
Target Molecule Issues
Q7: My protein has a low number of accessible tyrosine residues. How can I improve labeling?
If the number of surface-exposed tyrosine residues is limited, labeling efficiency will be inherently low.[10][11] Consider the following strategies:
-
Denaturation: Mild, reversible denaturation of the protein can expose more tyrosine residues. This must be done carefully to avoid irreversible aggregation.
-
Alternative Chemistries: If tyrosine labeling is not feasible, consider labeling other amino acid residues like lysines or cysteines using appropriate chemistries.[12]
Post-Labeling Cleanup
Q8: What is the best method to remove unreacted this compound after the reaction?
The removal of small, unreacted molecules is crucial for downstream applications.[13] The most common methods are based on size-exclusion chromatography.
-
Desalting Columns: Spin columns packed with a resin that separates molecules based on size are fast and efficient.[13]
-
Dialysis: Effective for larger sample volumes, this method involves dialyzing the sample against a large volume of buffer using a membrane with an appropriate molecular weight cut-off (MWCO).[13]
| Method | Principle | Pros | Cons |
| Desalting Column | Size-Exclusion Chromatography | Fast, high recovery | Can dilute the sample slightly |
| Dialysis | Diffusion across a semi-permeable membrane | Handles large volumes, gentle | Time-consuming (24-48 hours) |
| Centrifugal Filters | Ultrafiltration | Concentrates sample, removes small molecules | Potential for protein loss due to membrane binding |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol provides a starting point for labeling a target protein with this compound. Optimization will be required for each specific application.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Horseradish Peroxidase (HRP).
-
This compound.
-
Hydrogen peroxide (H₂O₂), 3% stock solution.
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 100 mM sodium azide or 10 mM Trolox).
Procedure:
-
Prepare a solution of your target protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add HRP to the protein solution. The optimal HRP concentration should be determined empirically.
-
Add this compound to the mixture. A starting concentration of 10 µM is recommended.
-
Initiate the reaction by adding a freshly diluted solution of H₂O₂ to a final concentration of 0.003%.
-
Incubate the reaction at room temperature for 5-30 minutes.
-
Stop the reaction by adding the quenching solution.
-
Remove unreacted labeling reagent using a desalting column or dialysis.
Protocol 2: HRP Activity Assay (TMB-based)
Materials:
-
HRP solution to be tested.
-
TMB substrate solution.
-
Hydrogen peroxide (H₂O₂), diluted to ~0.01%.
-
Stop solution (e.g., 1 M sulfuric acid).
Procedure:
-
In a microplate well, add 50 µL of the HRP solution.
-
Add 50 µL of the TMB substrate solution.
-
Add 50 µL of the diluted H₂O₂ solution to start the reaction.
-
Allow the reaction to proceed for 5-10 minutes. A blue color should develop.
-
Add 50 µL of the stop solution. The color will change to yellow.
-
Measure the absorbance at 450 nm. A higher absorbance indicates higher HRP activity.
References
- 1. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. uab.edu [uab.edu]
- 4. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]
- 5. Whitworth University - Spokane Intercollegiate Research Conference: Inhibition of Peroxidase Activity in Horseradish [digitalcommons.whitworth.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Labeling Bioconjugation - Bio-Synthesis [biosyn.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 11. Tyrosine Conjugation Methods for Protein Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Characterization of potential side-products in (3-Amino-4-hydroxyphenyl)acetic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Amino-4-hydroxyphenyl)acetic acid. The information provided will help in identifying and characterizing potential side-products that may arise during synthesis, formulation, or degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-products observed in reactions involving this compound?
A1: Due to the presence of both an aminophenol and a catechol-like structure, this compound is susceptible to several side-reactions. The most common side-products arise from oxidation, condensation, and polymerization.[1][2] Oxidative processes can lead to the formation of quinone-imine intermediates, which are highly reactive and can subsequently lead to colored polymeric materials.[1] Condensation reactions can occur between molecules of the starting material or with other reactive species in the reaction mixture.
Q2: I am observing a pink/brown discoloration in my reaction mixture. What is the likely cause?
A2: The development of a pink or brown color is a strong indicator of the formation of oxidation products. The initial oxidation of the aminophenol moiety leads to a quinone-imine species. This intermediate can undergo further reactions, including polymerization, to form colored oligomers and polymers. Exposure to air (oxygen), light, or the presence of metal catalysts can accelerate this process.
Q3: How can I minimize the formation of these colored impurities?
A3: To minimize oxidation, it is recommended to conduct reactions under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in the reaction mixture can also be beneficial. Furthermore, purification of reagents and solvents to remove trace metal impurities can reduce catalytic oxidation. Protecting the reaction from light is also a prudent measure.
Q4: What analytical techniques are best suited for identifying and quantifying potential side-products?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection is a powerful tool for separating and identifying impurities.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of isolated impurities.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable for volatile derivatives.[9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
Multiple peaks are observed in the HPLC chromatogram in addition to the main product peak.
-
Poor peak shape or resolution.
Possible Causes:
-
Formation of side-products due to oxidation or condensation.
-
Degradation of the starting material or product.
-
Contamination from reagents or solvents.
Troubleshooting Steps:
-
Analyze by HPLC-MS: Use a mass spectrometer detector to obtain mass information for the unexpected peaks. This will help in proposing molecular formulas for the impurities.
-
Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10][11][12][13] This can help in identifying the peaks corresponding to specific degradation pathways.
-
Optimize HPLC Method: Adjust the mobile phase composition, pH, gradient, and column type to improve the separation of the main peak from the impurities.[5][14][15]
-
Isolate and Characterize: If an impurity is present at a significant level, preparative HPLC can be used to isolate it for structural elucidation by NMR and IR spectroscopy.[6][7]
Issue 2: Low Yield of the Desired Product
Symptoms:
-
The final yield of the target molecule is significantly lower than expected.
-
A significant amount of insoluble material is formed.
Possible Causes:
-
Polymerization of the starting material or intermediates.
-
Precipitation of side-products.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature may reduce the rate of side-reactions.
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side-reactions like polymerization.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert gas to prevent oxidation-induced polymerization.
-
-
Characterize Insoluble Material: Attempt to dissolve the insoluble material in a range of solvents. If a suitable solvent is found, analyze the material by appropriate spectroscopic techniques. If it remains insoluble, techniques like solid-state NMR or FTIR can provide some structural information.
Potential Side-Products and Their Characterization
Below is a table summarizing potential side-products, their likely formation pathways, and recommended analytical methods for their identification.
| Side-Product | Proposed Structure | Formation Pathway | Analytical Characterization |
| Quinone-imine | Oxidation | HPLC-MS (transient), Trapping experiments with nucleophiles | |
| Dimer | Condensation/Oxidative Coupling | HPLC-MS, NMR of isolated impurity | |
| Phenoxazine Derivative | Intramolecular Cyclization/Oxidation | HPLC-MS, UV-Vis Spectroscopy (characteristic chromophore), NMR and IR of isolated impurity[16][17] | |
| Polymeric Material | Complex mixture of oligomers | Polymerization of quinone-imine | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This method is designed for the separation and identification of this compound and its potential polar and non-polar impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative ion modes.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products.[10][11][12][13]
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105 °C for 48 hours. Also, reflux the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze using the HPLC-UV/MS method described in Protocol 1.
Visualizations
Caption: Experimental workflow for the identification of side-products.
Caption: Potential degradation pathways for this compound.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. irjet.net [irjet.net]
- 10. benchchem.com [benchchem.com]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
Validation & Comparative
Comparing the fluorescence of (3-Amino-4-hydroxyphenyl)acetic acid to other labeling reagents
This comparison focuses on well-characterized and commonly employed fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, Cyanine dyes (Cy3 and Cy5), and the Alexa Fluor series. We will delve into their key performance characteristics, supported by experimental data and detailed protocols for their application.
Key Performance Indicators of Fluorescent Labeling Reagents
The efficacy of a fluorescent label is determined by several key photophysical properties. These include:
-
Excitation and Emission Wavelengths (λex and λem): These determine the optimal wavelengths of light for exciting the fluorophore and for detecting its emitted fluorescence. The choice of dye is often dictated by the available light sources and detectors of the imaging system.
-
Molar Extinction Coefficient (ε): This value indicates how strongly the dye absorbs light at its excitation maximum. A higher extinction coefficient contributes to a brighter fluorescent signal.
-
Fluorescence Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal.
-
Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. Higher photostability allows for longer exposure times and more robust imaging.
-
Brightness: Often considered a combination of the molar extinction coefficient and the quantum yield, brightness is a practical measure of the signal intensity of a fluorescent label.
-
pH Sensitivity: The fluorescence intensity of some dyes can be influenced by the pH of their environment. Dyes that are less sensitive to pH fluctuations are preferred for live-cell imaging and experiments where pH may vary.
-
Water Solubility: High water solubility is advantageous for labeling biological molecules in aqueous buffers without the need for organic solvents, which can be detrimental to the sample.
Comparative Data of Common Fluorescent Labeling Reagents
The following tables summarize the key photophysical properties of FITC, Rhodamine B, Cy3, Cy5, and a selection of commonly used Alexa Fluor dyes.
Table 1: Spectral Properties of Common Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC | ~495[1][2][3] | ~519[1][3] | ~75,000 |
| Rhodamine B | ~546[] | ~567[] | ~106,000 |
| Cy3 | ~550[5] | ~570[5] | ~150,000[6] |
| Cy5 | ~650[5] | ~670[5] | ~215,000[6] |
| Alexa Fluor 488 | 495[7] | 519[7] | 73,000[7] |
| Alexa Fluor 555 | 555[7] | 565[7] | 155,000[7] |
| Alexa Fluor 647 | 650 | 665 | 270,000 |
Table 2: Performance Characteristics of Common Fluorescent Dyes
| Fluorophore | Quantum Yield (Φ) | Relative Photostability | pH Sensitivity |
| FITC | ~0.92[8] | Low[3][8] | High[2] |
| Rhodamine B | 0.49 - 0.70 in ethanol[9][10] | Moderate[11] | Low[12] |
| Cy3 | ~0.24[6] | Moderate[13] | Low[14] |
| Cy5 | ~0.20[6] | Moderate[14] | Low |
| Alexa Fluor 488 | 0.92[15] | High[16][17] | Low[7][18] |
| Alexa Fluor 555 | 0.10 | High[7][17] | Low[7][18] |
| Alexa Fluor 647 | 0.33 | High[7][17] | Low[7][18] |
Experimental Protocols
Accurate and reproducible results in fluorescence-based experiments rely on well-defined protocols. Below are detailed methodologies for key experimental procedures.
Protocol 1: Antibody Labeling with an Amine-Reactive Dye (NHS Ester)
This protocol describes a general procedure for conjugating an N-hydroxysuccinimidyl (NHS) ester-functionalized fluorescent dye to an antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as they will compete for reaction with the NHS ester.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to 8.0-8.5, which is optimal for the labeling reaction.[]
-
-
Dye Preparation:
-
Allow the vial of the dye NHS ester to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[]
-
-
Labeling Reaction:
-
Add the reactive dye solution to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to antibody.[]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[]
-
Collect the fractions containing the labeled antibody, which will elute first.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
-
Experimental workflow for antibody labeling.
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Fluorophore solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions for both the unknown sample and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the unknown sample and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the unknown sample (Φ_x) using the following equation:
Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard
-
Slope_x and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. p-Aminophenol fluorescence and determination in the presence of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. iss.com [iss.com]
- 13. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 15. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. content.cld.iop.org [content.cld.iop.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
Validating the Binding Specificity of (3-Amino-4-hydroxyphenyl)acetic acid to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical and biochemical assays for validating the binding specificity of small molecules, such as (3-Amino-4-hydroxyphenyl)acetic acid, to their target proteins. To illustrate the application of these techniques, this guide will use a representative structural analog, 4-hydroxyphenylacetic acid, and its known target, 4-hydroxyphenylpyruvate dioxygenase (HPPD), as a case study. The methodologies, data interpretation, and comparative analysis presented herein are broadly applicable to the characterization of novel protein-ligand interactions.
Introduction
This compound is a small molecule with potential for therapeutic applications. A critical step in the development of any small molecule therapeutic is the rigorous validation of its binding specificity to its intended protein target. Off-target binding can lead to unforeseen side effects and reduced efficacy. This guide outlines and compares three widely used techniques for assessing binding specificity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the GST Pull-Down Assay.
Comparative Analysis of Binding Specificity Assays
The choice of assay for validating binding specificity depends on several factors, including the nature of the interacting molecules, the desired quantitative data, and available instrumentation. The following table summarizes the key performance metrics for each technique, using hypothetical data for the interaction between a derivative of this compound and its target protein, HPPD.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | GST Pull-Down Assay |
| Binding Affinity (KD) | 1.2 µM | 1.5 µM | Not Directly Quantifiable |
| Association Rate (ka) | 2.5 x 104 M-1s-1 | Not Directly Measured | Not Measured |
| Dissociation Rate (kd) | 3.0 x 10-2 s-1 | Not Directly Measured | Not Measured |
| Stoichiometry (n) | Not Directly Measured | 0.98 | Not Directly Quantifiable |
| Thermodynamic Parameters | Not Measured | ΔH = -8.5 kcal/molΔS = -5.2 cal/mol·K | Not Measured |
| Qualitative Interaction | Yes | Yes | Yes |
| Labeling Requirement | No | No | Yes (GST-tag on bait protein) |
| Throughput | High | Medium | Low to Medium |
| Sample Consumption | Low | High | Medium |
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below to enable replication and adaptation for specific research needs.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of a mobile analyte to a ligand immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light.[1]
Experimental Workflow:
References
A comparative study of the biological effects of (3-Amino-4-hydroxyphenyl)acetic acid and its analogs
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
(3-Amino-4-hydroxyphenyl)acetic acid and its structural analogs represent a class of compounds with diverse and significant biological activities. While research on the parent compound is limited, numerous studies have explored the therapeutic potential of its derivatives. This guide provides a comparative overview of the biological effects of key analogs, focusing on their antimicrobial, antioxidant, and anticancer properties, supported by available experimental data. Detailed experimental protocols for the discussed assays and visualizations of relevant biological pathways are included to facilitate further research and development.
Comparative Biological Activity
The biological activities of this compound analogs are summarized below. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of these compounds, particularly against multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of different analogs.
Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound/Derivative | S. aureus | E. faecalis | E. coli | K. pneumoniae | C. auris | Reference |
| Hydrazone with Nitrothiophene (15) | 8 | 16 | 16 | 32 | 4 | [1] |
| Hydrazone with Nitrofurane (16) | 8 | 16 | 16 | 32 | 8 | [1] |
| Hydrazone with Thiophene (14) | >64 | >64 | >64 | >64 | 2 | [1] |
| Dimethylpyrrole Derivative (17) | 32 | 64 | >64 | >64 | 2 | [1] |
| Phenyl-Substituted (29) | 16 | >64 | - | - | - | [2] |
| 4-NO2 Phenyl-Substituted (30) | 16 | 16 | 32 | 64 | - | [2] |
Note: Data is compiled from studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to this compound.
Cytotoxicity and Anticancer Activity
Several analogs have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.
Table 2: Cytotoxicity (IC50, in µM) of Selected Analogs against A549 Lung Cancer Cells
| Compound/Derivative | IC50 (µM) | Reference |
| Hydrazone with 1-Naphthyl (12) | < 50% viability reduction at test conc. | [3] |
| Hydrazone with Furan-2-ylmethylene (20) | ~25 | [4] |
| Derivative 21 | ~30 | [4] |
| Derivative 22 | ~40 | [4] |
| Derivative 29 | ~45 | [4] |
Note: The cytotoxic effects of these compounds were also shown to be lower in noncancerous Vero cells, suggesting some level of selectivity.[5]
Antioxidant Activity
The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
Table 3: Antioxidant Activity of Hydroxyphenylacetic Acid Analogs
| Compound | Assay | IC50 / Activity | Reference |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | DPPH Radical Scavenging | Exhibited activity | [6] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Superoxide Dismutase-like Activity | Exhibited activity | [6] |
| 3-Hydroxyphenylacetic acid (3-HPA) | DPPH Radical Scavenging | No activity | [6] |
| 3,4,5-Trihydroxyphenylacetic acid derivative (14) | DPPH Radical Scavenging | Potent activity | [7] |
| 4-Hydroxyphenylacetic acid (4-HPA) | Indirect (via Nrf2 activation) | Enhances antioxidant enzymes | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound.[12]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[12]
-
Sample Preparation: Dissolve the test compounds in a suitable solvent at various concentrations.[12]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test sample with the DPPH working solution. A common ratio is an equal volume of each.[12]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time, typically 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[14]
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[15]
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[17]
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.[17]
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are often mediated through their interaction with key cellular signaling pathways.
Nrf2 Signaling Pathway in Antioxidant Response
4-Hydroxyphenylacetic acid (4-HPA) has been shown to exert its antioxidant effects indirectly by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like 4-HPA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and phase II detoxifying enzymes.
Caption: Nrf2 activation by 4-Hydroxyphenylacetic acid (4-HPA).
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of novel compounds involves a series of in vitro assays.
Caption: General workflow for screening biological activities.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]
- 9. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. marinebiology.pt [marinebiology.pt]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 16. woah.org [woah.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Assessing the Cross-Reactivity of Antibodies for (3-Amino-4-hydroxyphenyl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against the hapten (3-Amino-4-hydroxyphenyl)acetic acid. Understanding the specificity of such antibodies is critical for their reliable application in various research and diagnostic assays. This document outlines detailed experimental protocols, presents hypothetical comparative data, and includes workflow visualizations to aid in the design and interpretation of cross-reactivity studies.
Introduction
This compound is a small molecule that, on its own, is not immunogenic. To elicit an antibody response, it must be conjugated to a larger carrier protein, a process that creates a hapten-carrier conjugate. The resulting antibodies are valuable tools for the detection and quantification of this specific hapten. However, a crucial aspect of their validation is determining their cross-reactivity with structurally similar molecules. High cross-reactivity can lead to false-positive results and inaccurate quantification in immunoassays. This guide explores the common techniques used to evaluate this critical antibody characteristic.
Antibody Generation: The Immunogen
The initial and pivotal step in generating antibodies is the synthesis of an effective immunogen. This involves covalently linking the hapten, this compound, to a carrier protein. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The choice of conjugation chemistry is dependent on the available functional groups on the hapten. For this compound, which possesses both an amino group and a carboxylic acid group, several reliable methods can be employed.
Immunogen Synthesis Workflow
Caption: Workflow for the synthesis of the hapten-carrier immunogen.
Experimental Protocols for Assessing Cross-Reactivity
The specificity of the raised antibodies is paramount. Several immunoassays can be employed to determine the degree to which an antibody binds to molecules other than its target antigen. The most common and effective methods are Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Competitive ELISA
Competitive ELISA is a highly sensitive method for quantifying haptens and assessing antibody cross-reactivity.[1] In this assay, the free hapten in a sample competes with a hapten-protein conjugate (coating antigen) for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of free hapten in the sample.
Detailed Protocol:
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., BSA conjugate) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of the antibody.
-
Competition: A mixture of the anti-(3-Amino-4-hydroxyphenyl)acetic acid antibody and either the standard (free this compound) or the test compound (potential cross-reactant) is added to the wells. The plate is then incubated.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to the wells and incubated.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of primary antibody bound to the plate.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read using a microplate reader. The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is determined and compared to the IC50 of this compound to calculate the cross-reactivity.
Cross-Reactivity Calculation: Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Competitive ELISA Workflow
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against this compound. The selection of potential cross-reactants is based on structural similarity.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| 4-Hydroxyphenylacetic acid | 500 | 2 | |
| 3-Aminophenol | 1000 | 1 | |
| (4-Amino-3-hydroxyphenyl)acetic acid | ![]() | 80 | 12.5 |
| Phenylacetic acid | >10,000 | <0.1 |
Note: The structures for all compounds except "(4-Amino-3-hydroxyphenyl)acetic acid" are sourced from PubChem. The structure for "(4-Amino-3-hydroxyphenyl)acetic acid" is a hypothetical representation for comparative purposes.
Alternative Methodologies
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates, which determine the binding affinity (KD). For cross-reactivity assessment, the antibody is immobilized on a sensor chip, and various concentrations of the target hapten and potential cross-reactants are flowed over the surface. The binding responses are measured and compared.
Western Blotting
While less quantitative than ELISA or SPR for cross-reactivity of small molecules, Western blotting can be a useful qualitative tool.[][3] In this context, different hapten-protein conjugates are separated by gel electrophoresis, transferred to a membrane, and then probed with the antibody against this compound. The intensity of the band for each conjugate provides a visual indication of the antibody's binding preference.
Conclusion
A thorough assessment of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay. For antibodies raised against the small molecule hapten this compound, competitive ELISA is a robust and quantitative method for determining specificity. The provided protocols and hypothetical data serve as a guide for researchers to design their own cross-reactivity studies. By systematically evaluating binding to structurally related compounds, scientists can ensure the accuracy and reliability of their antibody-based detection methods, a critical consideration in both basic research and the development of diagnostic and therapeutic agents.
References
Mass Spectrometry Techniques for Confirming (3-Amino-4-hydroxyphenyl)acetic Acid Modifications: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate characterization of molecular structures and their modifications is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for confirming modifications of (3-Amino-4-hydroxyphenyl)acetic acid, a molecule of interest due to the biological activities of its derivatives. This document outlines various analytical strategies, from direct analysis to methods employing chemical derivatization to enhance sensitivity and chromatographic performance.
Introduction to this compound and its Modifications
This compound is a substituted aromatic amino acid. Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, makes it susceptible to various biological and chemical modifications. While specific in-vivo modifications of this compound are not extensively documented in publicly available literature, potential modifications can be inferred based on the metabolism of structurally similar compounds, such as 3,4-dihydroxyphenylacetic acid. These modifications can include:
-
O-methylation: The addition of a methyl group to the phenolic hydroxyl group.
-
Glycine conjugation: The formation of an amide bond between the carboxylic acid group and the amino group of glycine.
-
Acetylation: The addition of an acetyl group to the primary amine.
-
Glucuronidation: The conjugation of glucuronic acid to the hydroxyl or carboxylic acid group.
-
Sulfation: The addition of a sulfo group to the phenolic hydroxyl group.
Confirmation of these modifications requires robust analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) being the method of choice due to its high sensitivity and specificity.
Comparison of Mass Spectrometry Approaches
The selection of an appropriate mass spectrometry strategy depends on the specific research question, the required sensitivity, and the complexity of the sample matrix.
Direct Analysis by LC-MS/MS
Direct analysis of this compound and its modifications is the most straightforward approach. However, due to the polar nature of the analyte, it can suffer from poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and may exhibit low ionization efficiency in electrospray ionization (ESI).
Alternative Chromatographic Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention of polar compounds and can provide good separation of this compound and its polar metabolites.
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention of the analyte on RPLC columns.
Analysis with Chemical Derivatization
To overcome the challenges of direct analysis, chemical derivatization can be employed to improve the chromatographic and mass spectrometric properties of this compound and its modifications. Derivatization can target the amino or carboxylic acid functionalities to increase hydrophobicity and enhance ionization efficiency.
| Derivatization Reagent | Target Functional Group | Principle of Enhancement | Key Advantages |
| AccQ•Tag™ Ultra | Primary and Secondary Amines | Forms a stable, fluorescent, and easily ionizable derivative. | High-throughput, good chromatographic properties. |
| Isobutyl Chloroformate | Amines and Carboxylic Acids | Forms isobutyl carbamate and ester derivatives, increasing hydrophobicity. | Both functional groups can be derivatized. |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | Forms a hydrazone derivative that is readily ionized in positive ESI mode. | High derivatization efficiency and significant signal enhancement. |
| Diethyl ethoxymethylenemalonate (DEEMM) | Primary and Secondary Amines | Forms a derivative that shows a characteristic neutral loss upon fragmentation, useful for screening. | Enables neutral loss scanning for targeted detection. |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
A generic protein precipitation protocol is often sufficient for the extraction of this compound and its metabolites from biological fluids.
-
Sample Aliquoting: Take 100 µL of plasma or serum.
-
Internal Standard Spiking: Add an appropriate isotopically labeled internal standard (e.g., this compound-d3) to the sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS analysis.
LC-MS/MS Method (Underivatized)
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC) or a reversed-phase C18 column with an ion-pairing reagent.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic phase concentration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: ESI positive or negative, depending on the modification.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for untargeted analysis.
Derivatization Protocol with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted for the derivatization of the carboxylic acid group.
-
Reagent Preparation: Prepare a 200 mM solution of 3-NPH in 50% acetonitrile/water and a 120 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50% acetonitrile/water.
-
Derivatization Reaction: To the dried sample extract, add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.
-
Incubation: Incubate the mixture at 40°C for 30 minutes.
-
Dilution: Dilute the reaction mixture with 50% acetonitrile/water before injection.
Data Presentation
Quantitative Comparison of Derivatization Reagents
The following table provides a hypothetical comparison of the signal enhancement for this compound using different derivatization strategies. The values are illustrative and would need to be determined experimentally.
| Analytical Method | Analyte | Limit of Quantification (LOQ) (ng/mL) | Signal Enhancement (Fold Change vs. Underivatized) |
| Underivatized (HILIC) | This compound | 5.0 | 1 |
| AccQ•Tag™ Derivatization | This compound | 0.5 | 10 |
| 3-NPH Derivatization | This compound | 0.1 | 50 |
Mandatory Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for protonated this compound in tandem mass spectrometry. The exact fragmentation pattern would need to be confirmed experimentally.
A Researcher's Guide to Selecting an Internal Standard for the Quantitative Analysis of Aromatic Amino Acid Metabolites
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aromatic amino acid metabolites, the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability. While (3-Amino-4-hydroxyphenyl)acetic acid is a commercially available aromatic amino acid metabolite, a review of scientific literature indicates it is not commonly utilized as an internal standard in published analytical methods. This guide, therefore, provides a comparative overview of established internal standards for the quantitative analysis of this class of compounds, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction efficiency, injection volume, and instrument response. The most common choices for internal standards in the analysis of amino acid metabolites fall into two categories: stable isotope-labeled (SIL) analogs of the analyte and structural analogs.
Comparison of Internal Standard Performance
The choice between a SIL internal standard and a structural analog depends on several factors, including the availability of the SIL compound, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of these two types of internal standards based on typical validation parameters in LC-MS/MS analysis.
| Performance Parameter | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard | Rationale & Considerations |
| Linearity (R²) | > 0.99 | > 0.99 | Both types of internal standards can achieve excellent linearity. The key is to ensure the internal standard concentration is appropriate for the calibration range. |
| Accuracy (% Recovery) | 95-105% | 85-115% | SIL standards co-elute with the analyte, providing the most accurate compensation for matrix effects and extraction losses. Structural analogs may have different extraction recoveries and ionization efficiencies. |
| Precision (%RSD) | < 5% | < 15% | The close chemical and physical similarity of SIL standards to the analyte results in lower variability. |
| Matrix Effect | Minimal | Variable | SIL internal standards are the gold standard for compensating for matrix effects as they experience the same ion suppression or enhancement as the analyte.[1][2] The matrix effect for structural analogs needs to be thoroughly validated. |
| Selectivity | High | Moderate to High | SIL standards are mass-differentiated from the analyte, ensuring high selectivity. Structural analogs must be chromatographically resolved from the analyte and any potential interferences. |
Experimental Protocols
Below are representative experimental protocols for the quantitative analysis of aromatic amino acid metabolites using either a stable isotope-labeled internal standard or a structural analog.
Protocol 1: Analysis of Amino Acid Metabolites using a Stable Isotope-Labeled Internal Standard
This protocol is adapted from a method for the analysis of various amino acids in plasma.[3]
1. Sample Preparation:
-
To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex and centrifuge at 4200 rpm for 10 minutes.
-
Transfer 27.5 µL of the supernatant to a clean tube.
-
Add 2 µL of the internal standard working solution (a mixture of stable isotope-labeled amino acids).
-
Add 225 µL of the mobile phase B (acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate).
2. LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Chromatography) column.
-
Mobile Phase A: Aqueous solution with a buffer (e.g., 100 mM ammonium formate).[2]
-
Mobile Phase B: Acetonitrile/water mixture with an acid (e.g., 95:5:0.3 acetonitrile:water:formic acid).[2]
-
Gradient: A gradient elution is typically used to separate a wide range of amino acid metabolites.
-
Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis of Phenolic Compounds using a Structural Analog Internal Standard
This protocol is based on a method for the analysis of phenolic compounds in plant extracts.[4]
1. Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., 70% aqueous methanol) using ultrasonication.
-
Centrifuge the extract and collect the supernatant.
-
Prepare a working standard solution of the analytes and the internal standard (e.g., salicylic acid) in methanol.
-
Mix an aliquot of the sample extract with the internal standard solution.
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is employed to achieve separation of various phenolic compounds.
-
Mass Spectrometry: Operated in either positive or negative ion mode, depending on the analytes, using MRM.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for quantitative analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Decision logic for selecting an appropriate internal standard.
References
- 1. iroatech.com [iroatech.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of (3-Amino-4-hydroxyphenyl)acetic acid with other enzyme inhibitors
For researchers, scientists, and drug development professionals, the selection of potent and specific enzyme inhibitors is paramount for advancing discovery. This guide provides a comparative analysis of the efficacy of various enzyme inhibitors, with a focus on two key enzymes implicated in distinct physiological pathways: Tyrosinase and Kynurenine-3-monooxygenase (KMO).
While direct comparative experimental data for (3-Amino-4-hydroxyphenyl)acetic acid as an enzyme inhibitor is not extensively available in the public domain, this guide will focus on well-characterized inhibitors of these enzymes to provide a valuable reference for inhibitor selection and experimental design. The structural similarity of this compound to the substrates of these enzymes suggests its potential, making a comparison with established inhibitors particularly relevant.
Tyrosinase Inhibition: Targeting Melanogenesis
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in skin, hair, and eyes.[1] Its inhibition is a major strategy in the development of treatments for hyperpigmentation disorders.[1][2]
Comparative Efficacy of Tyrosinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known tyrosinase inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Noteworthy Characteristics |
| 4-Butylresorcinol | Human Tyrosinase | 11.27 - 21 | Highly potent inhibitor.[3][4][5] |
| Kojic Acid | Mushroom Tyrosinase | ~500 | Commonly used as a positive control in tyrosinase inhibition assays.[2][4] It acts by chelating copper at the active site of the enzyme.[2][6] |
| Arbutin | Human Tyrosinase | >5000 (in skin models) | Weak inhibitor compared to others.[4] |
| Hydroquinone | Human Tyrosinase | Weak inhibitor in biochemical assays, but potent in cellular models (IC50 < 40 µM) | Suggests a mechanism of action that may not be solely direct tyrosinase inhibition.[4] |
Melanogenesis Signaling Pathway
The production of melanin is a complex process regulated by various signaling pathways. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a critical initiating step.[7][8] This activation leads to a cascade of events, ultimately increasing the expression of the microphthalmia-associated transcription factor (MITF), which in turn upregulates the expression of tyrosinase and other melanogenic enzymes.[8][9][10]
Caption: Simplified signaling pathway of melanogenesis.
Kynurenine-3-monooxygenase (KMO) Inhibition: A Target in the Kynurenine Pathway
KMO is a critical enzyme in the kynurenine pathway, which is the primary metabolic route for tryptophan.[11] This pathway is implicated in various neurological and inflammatory disorders, making KMO an attractive therapeutic target.[12][13]
Comparative Efficacy of KMO Inhibitors
The following table summarizes the IC50 values for several KMO inhibitors.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Noteworthy Characteristics |
| Ro 61-8048 | Human KMO | 37 | A potent and competitive inhibitor.[12][14][15] |
| UPF-648 | KMO | 20 | Shifts the kynurenine pathway towards the synthesis of kynurenic acid.[16] |
| GSK180 | Human KMO | ~6 (biochemical assay) | Highly selective for KMO. |
| GW2580 | cFMS kinase | 60 | While primarily a cFMS kinase inhibitor, it is included for structural comparison and context.[17][18][19][20] |
The Kynurenine Pathway
The kynurenine pathway is a cascade of enzymatic reactions that metabolize tryptophan into several neuroactive compounds.[11][21][22][23] KMO sits at a crucial branch point, converting kynurenine to 3-hydroxykynurenine.[12] Inhibition of KMO can shift the pathway towards the production of kynurenic acid, a neuroprotective agent.[16]
Caption: The Kynurenine Pathway and the role of KMO.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of enzyme inhibitor efficacy. Below are generalized protocols for tyrosinase and KMO inhibition assays.
General Workflow for an Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from established methods for measuring tyrosinase activity.[1][24][25][26][27]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Test inhibitor (e.g., this compound)
-
Kojic acid (positive control)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test inhibitor and kojic acid in DMSO to create stock solutions. Prepare serial dilutions as needed.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to all wells.
-
Add the test inhibitor dilutions to the sample wells.
-
Add kojic acid dilutions to the positive control wells.
-
Add DMSO (vehicle) to the control (no inhibitor) wells.
-
Add the tyrosinase solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Add the L-DOPA solution to all wells to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Detailed Protocol: KMO Inhibition Assay
This protocol is based on commercially available kits and published methods for measuring KMO activity.[28][29][30]
Materials:
-
Recombinant Human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., this compound)
-
Ro 61-8048 (positive control)
-
KMO Assay Buffer
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of KMO assay buffer.
-
Thaw and dilute the KMO enzyme in assay buffer.
-
Prepare a substrate mixture containing L-Kynurenine and NADPH in assay buffer.
-
Dissolve the test inhibitor and Ro 61-8048 in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to the blank wells.
-
Add the diluted KMO enzyme to the control and test wells.
-
Add the test inhibitor dilutions to the sample wells.
-
Add the positive control dilutions to their respective wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
-
Reaction Initiation:
-
Add the substrate mixture to all wells to start the reaction.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 12. KMO Inhibitor I, Ro 61-8048 [sigmaaldrich.com]
- 13. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 17. axonmedchem.com [axonmedchem.com]
- 18. GW 2580 - Biochemicals - CAT N°: 15411 [bertin-bioreagent.com]
- 19. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Tyrosinase inhibition assay [bio-protocol.org]
- 25. content.abcam.com [content.abcam.com]
- 26. activeconceptsllc.com [activeconceptsllc.com]
- 27. sigmaaldrich.cn [sigmaaldrich.cn]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. benchchem.com [benchchem.com]
- 30. bpsbioscience.com [bpsbioscience.com]
Evaluating the performance of (3-Amino-4-hydroxyphenyl)acetic acid in different bioanalytical platforms
A Comparative Performance Evaluation of 2-Aminoacridone (AMAC) in Modern Bioanalytical Platforms
For researchers, scientists, and drug development professionals, the precise analysis of glycans is a critical aspect of understanding biological processes and ensuring the quality of biotherapeutics. The choice of a fluorescent label is a pivotal decision that directly influences the sensitivity, accuracy, and overall success of glycan analysis. This guide provides an objective comparison of 2-Aminoacridone (AMAC), a highly fluorescent probe, with other commonly used labeling reagents. The following sections present a comprehensive evaluation of its performance across various bioanalytical platforms, supported by experimental data and detailed protocols to inform your selection process.
Note: The compound (3-Amino-4-hydroxyphenyl)acetic acid is not typically used as a fluorescent label for bioanalysis. This guide focuses on 2-Aminoacridone, which is widely known by the acronym AMAC in the context of glycan analysis.
Quantitative Performance Comparison of Fluorescent Labels
The selection of a fluorescent label is often a balance between fluorescence intensity, labeling efficiency, and compatibility with downstream analytical methods like High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS). The tables below summarize key quantitative performance characteristics of AMAC and its common alternatives.
Table 1: Spectroscopic and General Properties
| Parameter | 2-Aminoacridone (AMAC) | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | RapiFluor-MS (RF-MS) | 8-Aminopyrene-1,3,6-trisulfonate (APTS) |
| Molar Mass ( g/mol ) | 210.23 | 136.15 | 235.33 | 331.34 | 523.49 |
| Excitation (λex) max (nm) | ~420-428[1] | ~320-330[1][2] | ~310[3] | ~265 | ~425 |
| Emission (λem) max (nm) | ~525-542[1] | ~420-428[1][2] | ~370[3] | ~425 | ~512 |
| Primary Application | Reversed-Phase HPLC, CE, MS[1] | HILIC-HPLC[1] | HILIC-HPLC, MS[4] | HILIC-HPLC, MS | Capillary Electrophoresis (CE-LIF)[4] |
Table 2: Performance in Analytical Platforms
| Parameter | 2-Aminoacridone (AMAC) | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | RapiFluor-MS (RF-MS) |
| Fluorescence Sensitivity | High; longer wavelength minimizes background interference.[1] | "Gold standard" but relatively lower fluorescence signal.[1][4] | High; ~15x higher signal than 2-AB and ~4x higher than RF-MS.[5] | Good; optimized for MS. |
| MS Sensitivity | Good performance with positive-ion electrospray MS.[1][6] | Poor ionization efficiency, leading to low MS signal.[1][5] | Excellent; up to 30x higher ESI-MS signal than 2-AB.[3] | Highest; ~68x higher signal than 2-AB and ~2.4x higher than ProcA.[5] |
| Labeling Efficiency | High, though it can be influenced by glycan structure.[1] | Typically >85%, non-selective.[1] | High | High |
| Min. IgG for MS LOQ * | Not explicitly found | 10 µg[5] | 1 µg[5] | 0.5 µg[5] |
*Limit of Quantification (LOQ) refers to the minimal starting amount of immunoglobulin G (IgG) required for the reliable quantification of individual glycans with MS detection.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and the underlying chemistry is crucial for understanding and implementing bioanalytical methods. The following diagrams illustrate the key workflows and chemical reactions involved in glycan analysis using fluorescent labels like AMAC.
Caption: General workflow for fluorescent labeling and analysis of N-glycans.
The core chemistry for attaching AMAC and other amine-reactive labels to glycans is reductive amination. This two-step process ensures a stable, covalent bond, which is essential for robust and reproducible analysis.[1]
Caption: The reductive amination pathway for fluorescent labeling of glycans.
Choosing the right label depends heavily on the specific experimental requirements. The following diagram provides a logical guide for selecting a label based on analytical priorities.
Caption: Decision diagram for selecting a fluorescent label based on experimental needs.
Experimental Protocols
Detailed and optimized protocols are essential for achieving high labeling efficiency and generating reproducible results.
Protocol 1: 2-Aminoacridone (AMAC) Labeling of N-Glycans
This protocol describes the derivatization of released N-glycans with AMAC via reductive amination.[7]
Materials:
-
Dried, released N-glycan sample
-
Labeling Solution: 0.1 M 2-Aminoacridone (AMAC) in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.
-
Reducing Agent Solution: 0.5 - 1.0 M sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane in the same DMSO/acetic acid solvent mixture.
-
Reaction vials
-
Heating block or oven set to 65°C
Procedure:
-
Sample Preparation: Ensure the released glycan sample is completely dry, typically achieved using a centrifugal vacuum concentrator.
-
Reagent Preparation: Prepare the AMAC labeling reagent by combining the Labeling Solution and the Reducing Agent Solution. This mixture should be prepared fresh before use.
-
Labeling Reaction: Add 5-10 µL of the freshly prepared AMAC labeling reagent to the dried glycan sample. Ensure the liquid is in contact with the sample at the bottom of the vial and cap it tightly.
-
Incubation: Incubate the reaction vial at 65°C for 2-3 hours.
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Purification: Proceed with purification to remove excess AMAC and reducing agent. Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) is a common method for this cleanup step. The purified AMAC-labeled glycans are now ready for analysis by HPLC, CE, or MS.
Protocol 2: 2-Aminobenzamide (2-AB) Labeling of N-Glycans
This protocol is a standard method for labeling glycans for HILIC-HPLC analysis.
Materials:
-
Dried, released N-glycan sample
-
Labeling Solution: 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) solution of acetic acid and DMSO.
-
Reaction vials
-
Heating block or oven set to 65°C
Procedure:
-
Sample Preparation: Ensure the glycan sample is completely dry in a reaction vial.
-
Labeling Reaction: Add 5 µL of the 2-AB labeling solution to the dried glycan sample.
-
Incubation: Tightly cap the vial and incubate at 65°C for 2 hours.
-
Cooling: Allow the reaction to cool to room temperature.
-
Purification: Purify the labeled glycans using a HILIC SPE cartridge to remove excess 2-AB and other reagents. The purified 2-AB-labeled glycans can then be analyzed by HPLC or MS.[4]
Conclusion
The choice of a fluorescent label for glycan analysis is a critical decision that depends on the specific requirements of the experiment. 2-Aminoacridone (AMAC) stands out as a versatile and robust candidate, offering high fluorescence sensitivity, which is beneficial for detecting low-abundance glycans, and good compatibility with mass spectrometry, a feature lacking in the traditional "gold standard" label, 2-AB.[1][6] Its longer emission wavelength can also be advantageous in minimizing background interference from complex sample matrices.[1]
However, for applications where MS sensitivity is the absolute priority, labels like RapiFluor-MS and Procainamide may offer superior performance.[5] For high-resolution CE separations, APTS remains the label of choice.[4] By carefully considering the analytical platform, sensitivity requirements, and the availability of glycan structural databases, researchers can select the optimal fluorescent label to achieve high-quality, reliable, and reproducible results in their glycan analysis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing different domains of analysis for the characterisation of N-glycans on monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ludger.com [ludger.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Inter-Laboratory Validation of an Assay for (3-Amino-4-hydroxyphenyl)acetic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of novel chemical entities and their metabolites is paramount for successful therapeutic development. This guide provides a comparative overview of analytical methodologies for the quantification of (3-Amino-4-hydroxyphenyl)acetic acid, a compound of interest in various research and development pipelines. Ensuring the robustness of an analytical assay through inter-laboratory validation is a critical step in the journey from discovery to clinical application.
This document outlines a framework for an inter-laboratory validation study, comparing two of the most common and powerful analytical techniques employed in pharmaceutical sciences: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a specific, publicly available inter-laboratory study for this compound is not documented, this guide synthesizes information from validated methods for analogous aromatic amine compounds and outlines the expected performance characteristics.[1][2] The objective is to provide a clear, data-driven comparison to aid in the selection and validation of the most appropriate analytical method.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the assay, including the desired sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on chromatography, with detection via UV absorbance.[2] | Separation by chromatography, with detection based on the mass-to-charge ratio of the analyte.[3] |
| Sensitivity | Moderate, typically in the µg/mL range.[2] | High, often reaching pg/mL to ng/mL levels.[2] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of parent and fragment ion transitions. |
| Linearity (R²) (Typical) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (Typical) | 50 - 200 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) (Typical) | 200 - 500 ng/mL | 0.5 - 20 ng/mL |
| Precision (%RSD) (Typical) | < 5% | < 15% |
| Accuracy / Recovery (%) (Typical) | 95 - 105% | 85 - 115% |
| Cost | Lower initial investment and operational costs.[2] | Higher initial investment and maintenance costs.[3] |
| Throughput | Generally higher for simpler methods.[2] | Can be lower due to more complex sample preparation and data analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical assay across different laboratories.
HPLC-UV Method
1. Sample Preparation (e.g., from plasma)
-
To 100 µL of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-UV System and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). A common starting point could be a 90:10 (v/v) mixture of buffer and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength that provides the strongest signal for the analyte, determined by a UV scan of a standard solution.
-
Column Temperature: 30°C.
LC-MS/MS Method
1. Sample Preparation (e.g., from plasma)
-
Liquid-Liquid Extraction: For aqueous samples, extraction can be performed at a specific pH to ensure the analyte is in a neutral form for efficient extraction into an organic solvent like ethyl acetate.[4]
-
Solid-Phase Extraction (SPE): Alternatively, SPE with a suitable cartridge (e.g., a mixed-mode cation exchange resin) can be used for sample clean-up and concentration.
-
The subsequent steps of evaporation and reconstitution are similar to the HPLC-UV protocol.
2. LC-MS/MS System and Conditions
-
Column: A C18 or similar reverse-phase column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used, for example, starting with a high aqueous composition (e.g., 95% water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of (3-Amino-4-hydroxyphenyl)acetic acid. The following protocols are designed to supplement, not replace, institution-specific safety guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Disposal Overview
This compound and its derivatives should be handled as hazardous chemicals. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, all waste material must be disposed of in accordance with federal, state, and local regulations.[1] It is crucial to avoid mixing this chemical waste with other waste streams and to handle empty containers as if they still contain the pure product.[6]
Data Presentation: Disposal and Handling Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Generators must classify waste according to US EPA guidelines (40 CFR 261.3) and local regulations. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][3][6][7] |
| Waste Segregation | Do not mix with non-hazardous materials or other incompatible chemical waste. | [6] |
| Containerization | Use designated, properly labeled, and sealed waste containers compatible with the chemical. | [6][8][9] |
| Labeling | Label containers clearly as "Hazardous Waste" with the full chemical name. | [6][8] |
| Storage of Waste | Store in a designated, well-ventilated, and secure hazardous waste accumulation area away from ignition sources. | [6] |
| Contaminated PPE | All contaminated personal protective equipment (PPE) must be segregated as hazardous chemical waste. | [6] |
| Spill Cleanup | Collect spills with an inert absorbent material and place in a sealed container for disposal. | [1][6] |
| Empty Containers | Do not reuse containers. Dispose of as unused product. | [1] |
Experimental Protocols
No specific experimental protocols for the neutralization or chemical degradation of this compound were found in the reviewed safety literature. The standard and recommended procedure is collection and disposal via a licensed hazardous waste contractor. For general information, some resources suggest that aromatic compounds may be broken down by advanced oxidation processes like using Fenton's reagent; however, this should not be attempted without specific, validated protocols and appropriate safety measures, as the reactions can be exothermic.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Procedural Step-by-Step Guidance for Disposal
-
Waste Identification and Segregation :
-
Containerization :
-
Use a designated, chemically compatible, and leak-proof container for collecting the waste.[6][11] For solid waste, the original container or a double-bagged plastic bag may be appropriate for small quantities, while puncture-resistant containers should be used for sharps.[8]
-
Ensure the container is properly sealed when not in use to prevent spills or the release of vapors.[11]
-
-
Labeling :
-
Storage :
-
Disposal Request :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Spill Management :
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Collect the spilled material using an inert absorbent (such as vermiculite or sand), and place it in a sealed, labeled container for disposal as hazardous waste.[1][6]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's SDS for the most accurate and detailed information.
References
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. uwm.edu [uwm.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (3-Amino-4-hydroxyphenyl)acetic acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling, storage, and disposal of (3-Amino-4-hydroxyphenyl)acetic acid (CAS 38196-08-6). Adherence to these procedures is paramount for ensuring the safety of researchers, scientists, and drug development professionals and for maintaining a secure and compliant laboratory environment.
Essential Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE, and the subsequent sections provide detailed operational, spill, and disposal plans.
| Protection Type | Specific Recommendations | Regulatory Standards Conformance |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Gloves: Chemical-impermeable gloves are mandatory. Given the amphoteric nature of the compound, nitrile gloves may provide adequate protection for incidental contact, but thicker, more resistant gloves like butyl rubber or neoprene are recommended for prolonged handling. Always inspect gloves for integrity before use and change them immediately if contaminated. Protective Clothing: Wear a flame-retardant and impervious lab coat or coveralls. Ensure that all skin is covered. | ASTM F739, EN 374 |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is required. | NIOSH or EN 149 |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for minimizing risk.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are unobstructed and readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials readily available.
-
-
Handling:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Caption: PPE Selection Workflow based on the handling task.
Emergency Plans: Spill and Disposal
Immediate and appropriate action is crucial in the event of a spill. Proper disposal of waste is a key component of laboratory safety and environmental responsibility.
Spill Response Plan
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For a solid spill, gently cover it with a plastic sheet to prevent dust from becoming airborne.
-
Neutralize and Absorb:
-
Given the amphoteric nature of this compound, a universal spill neutralizer such as Amphomag® is recommended. It will visually indicate when the spill is neutralized.[1]
-
If a universal neutralizer is not available, cautiously cover the spill with an inert absorbent material like vermiculite or sand.
-
-
Clean-Up:
-
Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth or paper towels, placing all cleaning materials into the waste container.
-
-
Decontaminate: Wipe the area with a suitable laboratory disinfectant.
-
Dispose: Seal and label the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
-
Waste Identification: All unused this compound and materials contaminated with it must be treated as hazardous chemical waste.
-
Segregation: Keep this waste stream separate from other chemical waste to avoid potential reactions.
-
Containerization:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.
-
Collect contaminated materials (e.g., gloves, wipes) in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Caption: Workflow for the proper disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

